D-Ascorbic acid
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |
|---|---|
CAS No. |
10504-35-5 |
Molecular Formula |
C6H8O6 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(2S)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m1/s1 |
InChI Key |
CIWBSHSKHKDKBQ-MVHIGOERSA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Biological Activity of D-Ascorbic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid, commonly known as Vitamin C, is a well-researched molecule with a plethora of in vitro biological activities, primarily attributed to its antioxidant properties and its role as an enzymatic cofactor. However, its stereoisomer, D-Ascorbic acid (also known as D-araboascorbic acid), is significantly less studied. This technical guide provides a comprehensive overview of the currently available scientific literature on the in vitro biological activity of this compound, with a focus on comparative studies with its L-isomer. This guide aims to summarize the existing data, provide detailed experimental protocols from cited studies, and highlight the significant knowledge gaps in the field.
Comparative Cytotoxicity of this compound and L-Ascorbic Acid
The most definitive in vitro biological activity documented for this compound is its cytotoxic effect on peripheral blood cells, which has been shown to be more potent than that of L-Ascorbic acid. A study on murine and human suspension peripheral blood cells provides the most direct quantitative comparison.
Quantitative Data: Cell Viability
The following tables summarize the percentage of viable murine and human suspension blood cells after treatment with various concentrations of this compound and L-Ascorbic acid over 14 days.
Table 1: Effect of this compound and L-Ascorbic Acid on Murine Suspension Blood Cell Viability
| Concentration (µg/mL) | Treatment Day | % Viable Cells (this compound) | % Viable Cells (L-Ascorbic Acid) |
| 30 | 7 | Not Reported | ~95% |
| 30 | 14 | Total cell death | ~95% |
| 50 | 7 | Not Reported | ~95% |
| 50 | 14 | Total cell death | ~95% |
| 90 | 7 | Not Reported | ~95% |
| 90 | 14 | Total cell death | ~95% |
Table 2: Effect of this compound and L-Ascorbic Acid on Human Suspension Blood Cell Viability
| Concentration (µg/mL) | Treatment Day | % Viable Cells (this compound) | % Viable Cells (L-Ascorbic Acid) |
| 30 | 7 | Not Reported | ~95% |
| 30 | 14 | <65% | ~95% |
| 50 | 7 | Not Reported | ~95% |
| 50 | 14 | <65% | ~95% |
| 90 | 7 | Not Reported | ~95% |
| 90 | 14 | Total cell death | ~95% |
Data extracted from a study on the cytotoxicity of L- and this compound on murine and human suspension peripheral blood cells.
Antioxidant and Pro-oxidant Activities
Enzyme Interactions
L-Ascorbic acid is a well-known cofactor for a variety of enzymes. However, there is a notable absence of in vitro studies investigating the role of this compound as either a substrate, inhibitor, or cofactor for specific enzymes. Its limited biological activity in vivo suggests that it may not be recognized by the active sites of enzymes that specifically interact with the L-isomer.
Cellular Signaling Pathways
There is no direct evidence from in vitro studies to suggest the involvement of this compound in specific cellular signaling pathways. Research on the impact of ascorbic acid on signaling cascades has exclusively focused on the L-isomer.
Experimental Protocols
Cell Viability Assay for Murine and Human Suspension Peripheral Blood Cells
This protocol is based on the methodology described in the comparative cytotoxicity study of L- and this compound.
Objective: To determine the cytotoxic effects of this compound and L-Ascorbic acid on murine and human suspension peripheral blood cells.
Materials:
-
Murine and human suspension peripheral blood cells
-
Complete cell culture medium
-
This compound (synthetic)
-
L-Ascorbic acid
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Cell Culture: Culture murine and human suspension blood cells in a complete medium.
-
Treatment Preparation: Prepare stock solutions of this compound and L-Ascorbic acid in a complete medium to achieve final concentrations of 30, 50, and 90 µg/mL.
-
Cell Seeding: Seed the cells in culture plates at a suitable density.
-
Treatment: Treat the cells with the prepared concentrations of this compound and L-Ascorbic acid. A control group with only a complete medium should be included.
-
Incubation: Incubate the cells for 14 days at 37°C in a 5% CO2 incubator.
-
Viability Assessment: At day 0, 3, 7, and 14, perform a Trypan blue viability assay:
-
Harvest a small aliquot of cells from each treatment group.
-
Mix the cell suspension with an equal volume of 0.4% Trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
Signaling Pathways and Logical Relationships
Due to the lack of specific in vitro data on this compound's role in signaling pathways, a diagram illustrating a known pathway for L-Ascorbic acid's pro-oxidant effect in cancer cells is provided for context. It is important to note that the applicability of this pathway to this compound has not been experimentally verified.
Caption: Pro-oxidant mechanism of L-Ascorbic Acid in cancer cells.
Experimental Workflows
Caption: Workflow for assessing the cytotoxicity of this compound.
Conclusion and Future Directions
The in vitro biological activity of this compound is a largely unexplored area of research. The available data strongly indicates a higher cytotoxic potential of this compound compared to L-Ascorbic acid in peripheral blood cells. However, there is a critical lack of information regarding its antioxidant and pro-oxidant capacities, interactions with enzymes, and effects on cellular signaling pathways.
Future in vitro research should focus on:
-
Direct comparative studies: Conducting head-to-head comparisons of D- and L-Ascorbic acid in a variety of standardized in vitro assays (e.g., DPPH, FRAP, ORAC) to elucidate their relative antioxidant and pro-oxidant potentials.
-
Enzyme kinetics: Investigating the interaction of this compound with key enzymes for which L-Ascorbic acid is a known cofactor to determine if it can act as a competitive inhibitor or has any effect on enzyme activity.
-
Cellular uptake and metabolism: Characterizing the mechanisms of this compound transport into different cell types and its subsequent intracellular fate.
-
Signaling pathway analysis: Exploring the impact of this compound treatment on key cellular signaling pathways involved in proliferation, apoptosis, and stress responses.
A deeper understanding of the in vitro biological activities of this compound will not only satisfy scientific curiosity but also clarify its potential applications or contraindications in various research and development settings.
The Antioxidant Mechanism of D-Ascorbic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Ascorbic acid, a stereoisomer of the biologically active L-ascorbic acid (Vitamin C), possesses intrinsic antioxidant properties owing to its chemical structure. While exhibiting limited biological activity and vitamer function compared to its L-isomer, this compound's capacity to neutralize free radicals in vitro is a subject of scientific interest. This technical guide provides an in-depth exploration of the antioxidant mechanism of this compound, presenting comparative data, detailed experimental protocols for its assessment, and visualizations of the underlying chemical processes. The primary antioxidant action of this compound, much like its L-counterpart, is centered on its ability to donate electrons to quench reactive oxygen species. This guide aims to furnish researchers and drug development professionals with a comprehensive understanding of this compound's antioxidant profile.
Introduction
Ascorbic acid exists as four stereoisomers, with L-ascorbic acid being the most widely recognized for its essential role as Vitamin C in the human body. Its antioxidant capabilities are pivotal in protecting against oxidative stress. This compound, the enantiomer of L-ascorbic acid, is not biologically active as Vitamin C due to the stereospecificity of the enzymatic machinery responsible for its transport and function in vivo. However, its chemical structure, featuring a dienol group, endows it with antioxidant potential. The fundamental mechanism of this activity lies in its ability to undergo oxidation, thereby reducing and neutralizing harmful free radicals.
Core Antioxidant Mechanism: Radical Scavenging
The primary antioxidant mechanism of this compound is identical to that of L-ascorbic acid at a chemical level: direct radical scavenging through electron donation. The dienol group in the ascorbic acid molecule can donate a hydrogen atom (proton and electron) to a free radical (R•), effectively neutralizing it. This process occurs in two sequential single-electron transfer steps.
-
First Electron Donation: this compound (AscH₂) donates one electron and one proton to a free radical, forming the relatively stable ascorbyl radical (AscH•).
-
Second Electron Donation: The ascorbyl radical can then donate a second electron and proton, resulting in the formation of dehydroascorbic acid (DHA).
The stability of the intermediary ascorbyl radical is a key feature of the antioxidant efficacy of ascorbic acid isomers.
Quantitative Analysis of Antioxidant Activity
While extensive in vivo data for this compound is scarce due to its limited biological relevance, in vitro assays are instrumental in quantifying its antioxidant capacity. The chemical similarity between D- and L-ascorbic acid suggests a comparable in vitro antioxidant activity. The primary differences in their overall effectiveness in biological systems stem from stereospecific transport and enzyme interactions.
A study comparing the antioxidative reactivity of L-ascorbic acid and its epimer, D-isoascorbic acid (also known as erythorbic acid), provides valuable insights. At a chemical level, the reactivity of the fully protonated forms of these isomers is virtually identical. However, at physiological pH, where the monoanionic form predominates, there are significant differences in reactivity.
| Parameter | L-Ascorbic Acid | D-Isoascorbic Acid | Reference |
| Reactivity of Monoanion | Significant | Different from L-AA | [1] |
Experimental Protocols for Antioxidant Capacity Assessment
The following are detailed methodologies for common in vitro assays used to determine the antioxidant capacity of substances like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Procedure: [2]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of dilutions of the this compound stock solution.
-
L-ascorbic acid should be used as a positive control.
-
-
Assay:
-
To 2 mL of the DPPH solution, add 1 mL of the this compound solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A blank is prepared using the solvent instead of the ascorbic acid solution.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.
-
-
Assay:
-
Warm the FRAP reagent to 37°C.
-
Add 150 µL of the FRAP reagent to a microplate well.
-
Add 20 µL of the this compound sample (at various concentrations).
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is typically prepared using a known antioxidant like Trolox or L-ascorbic acid.
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve.
-
In Vivo Considerations and Signaling Pathways
The in vivo antioxidant activity of this compound is significantly limited compared to L-ascorbic acid. This is primarily due to the stereospecificity of the sodium-dependent vitamin C transporters (SVCTs) which are responsible for the cellular uptake of ascorbic acid. These transporters show a high affinity for L-ascorbic acid but not for this compound.
Consequently, this compound is not efficiently absorbed or retained in the body's tissues. This lack of bioavailability means that it is unlikely to play a significant role in physiological antioxidant defense systems or influence cellular signaling pathways that are modulated by L-ascorbic acid, such as the regulation of hypoxia-inducible factor 1-alpha (HIF-1α) or the NF-κB pathway.[6] While L-ascorbic acid can influence these pathways through its role as a cofactor for various enzymes and by modulating the cellular redox state, there is no substantial evidence to suggest a similar role for this compound in vivo.
Conclusion
This compound possesses a fundamental chemical antioxidant mechanism based on its ability to donate electrons and scavenge free radicals, a property it shares with its biologically active stereoisomer, L-ascorbic acid. In vitro assays such as DPPH and FRAP can be employed to quantify this antioxidant capacity. However, its in vivo efficacy is severely hampered by its poor recognition by cellular transport systems, leading to low bioavailability. Consequently, this compound does not contribute significantly to physiological antioxidant defenses or the modulation of redox-sensitive signaling pathways. For researchers and drug development professionals, while this compound can serve as a chemical antioxidant in specific formulations, it should not be considered a biologically active antioxidant for in vivo applications.
References
- 1. ultimatetreat.com.au [ultimatetreat.com.au]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. 2.3.4. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 5. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 6. Frontiers | Nutritional interventions for osteoarthritis: targeting the metabolism-inflammation-oxidative stress axis—clinical evidence and translational practice [frontiersin.org]
The Enantiomeric Puzzle: A Technical Guide to the Occurrence of D-Ascorbic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the natural occurrence of D-ascorbic acid in the plant kingdom. While L-ascorbic acid (vitamin C) is a well-documented and abundant metabolite in plants, integral to a myriad of physiological processes, the presence of its enantiomer, this compound, is not supported by current scientific literature. This document provides a comprehensive overview of the current understanding, focusing on the established biosynthesis of L-ascorbic acid, the stereochemical distinctions between its isomers, and the analytical methodologies crucial for their separation and identification. The information presented herein is intended to equip researchers with the foundational knowledge required to investigate the potential, albeit seemingly negligible, presence of this compound in plants.
The Predominance of L-Ascorbic Acid in Flora
Plants are proficient producers of ascorbic acid, with L-ascorbic acid being the biologically active and most abundant stereoisomer.[1] This potent antioxidant and enzyme cofactor plays a critical role in various aspects of plant life, including photosynthesis, cell growth, and stress responses.[2][3] The biosynthesis of L-ascorbic acid in plants is a well-characterized process, primarily proceeding through the Smirnoff-Wheeler pathway, which converts D-glucose into L-ascorbic acid via intermediates such as L-galactose and L-galactono-1,4-lactone.[2][3][4]
Ascorbic acid possesses four optical isomers: L-ascorbic acid, this compound, L-isoascorbic acid, and D-isoascorbic acid (erythorbic acid).[1] However, research consistently indicates that L-ascorbic acid exhibits the highest bioactivity and is the predominant form found in plant cells.[1] The other isomers, including this compound, are reported to have minimal to no biological activity in plants.[1] While the "d" form can be produced through chemical synthesis and is utilized as a food additive for its antioxidant properties, its natural occurrence in plants has not been substantiated in significant amounts.[5]
Quantitative Data on L-Ascorbic Acid in Plant Tissues
Given the lack of evidence for the natural occurrence of this compound, this section presents quantitative data on the concentration of L-ascorbic acid in various plant tissues to provide a comparative context. These values can vary significantly based on species, tissue type, developmental stage, and environmental conditions.
| Plant Species | Tissue | L-Ascorbic Acid Concentration (mg/100g fresh weight) |
| Malpighia emarginata (Acerola cherry) | Fruit | 1000 - 4500 |
| Terminalia ferdinandiana (Kakadu plum) | Fruit | 1000 - 5300 |
| Citrus sinensis (Orange) | Fruit | 40 - 70 |
| Fragaria × ananassa (Strawberry) | Fruit | 40 - 90 |
| Capsicum annuum (Bell pepper) | Fruit | 80 - 200 |
| Brassica oleracea (Broccoli) | Florets | 90 - 120 |
| Spinacia oleracea (Spinach) | Leaves | 30 - 90 |
Experimental Protocols for Stereoisomer Separation
The definitive identification and quantification of ascorbic acid stereoisomers in plant matrices necessitate robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
Sample Preparation
-
Tissue Homogenization : Homogenize fresh plant tissue (e.g., 1 gram) in an ice-cold extraction buffer (e.g., 5 mL of 6% metaphosphoric acid) to prevent oxidation of ascorbic acid.
-
Centrifugation : Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Filtration : Filter the resulting supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.
HPLC Method for Enantiomeric Separation
A specific HPLC method is required to separate the D- and L- enantiomers of ascorbic acid.
-
Column : A chiral stationary phase column is essential for separating enantiomers. Alternatively, a standard C18 column can be used with a chiral mobile phase additive.
-
Mobile Phase : A typical mobile phase for the separation of D- and L-ascorbic acid on a suitable column could be a mixture of an aqueous buffer (e.g., 0.1 M potassium phosphate buffer, pH 3.0) and an organic modifier like methanol.
-
Detection : UV detection at approximately 254 nm is suitable for ascorbic acid.
-
Standard Preparation : Prepare standard solutions of both L-ascorbic acid and this compound of known concentrations to determine retention times and for quantification.
Visualizing Ascorbic Acid Stereoisomers and Biosynthesis
Stereoisomers of Ascorbic Acid
Caption: Stereoisomers of Ascorbic Acid.
L-Ascorbic Acid Biosynthesis (Smirnoff-Wheeler Pathway)
References
- 1. mdpi.com [mdpi.com]
- 2. Ascorbic acid in plants: biosynthesis and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Ascorbic Acid: A Multifunctional Molecule Supporting Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
D-Ascorbic Acid: A Stereoisomer of Vitamin C - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble vitamin essential for numerous physiological functions in humans.[1] Its stereoisomer, D-ascorbic acid, while chemically similar, exhibits significantly different biological activity. This technical guide provides an in-depth analysis of this compound in comparison to its biologically active L-isomer. It covers their stereochemistry, comparative biological activities, antioxidant properties, and enzymatic interactions. Detailed experimental protocols for their differentiation and characterization are provided, alongside visualizations of key signaling pathways involving L-ascorbic acid to highlight the stereospecificity of biological systems. This document serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields.
Introduction: The Stereochemistry of Ascorbic Acid
Ascorbic acid possesses two stereocenters, giving rise to four possible stereoisomers. The biologically active form, Vitamin C, is L-ascorbic acid.[2] Its enantiomer is this compound, and its diastereomers are L-isoascorbic acid and D-isoascorbic acid (erythorbic acid). While sharing the same chemical formula and connectivity of atoms, the spatial arrangement of these isomers dictates their interaction with chiral biological molecules such as enzymes and receptors.[3] This guide focuses on the comparison between the L- and D-enantiomers.
Comparative Biological Activity and Physicochemical Properties
The biological utility of ascorbic acid is overwhelmingly attributed to the L-isomer. The human body has specific transport proteins, such as Sodium-Dependent Vitamin C Transporters (SVCT1 and SVCT2), which are stereospecific for L-ascorbic acid.[4][5] this compound is poorly retained by tissues and is more rapidly excreted.[6]
Data Presentation: Physicochemical and Biological Properties
| Property | L-Ascorbic Acid (Vitamin C) | This compound | Reference |
| Chemical Formula | C₆H₈O₆ | C₆H₈O₆ | [7] |
| Molar Mass | 176.12 g/mol | 176.12 g/mol | [7] |
| Biological Activity (Antiscorbutic) | High | Very Low (D-isoascorbic acid has ~5% activity) | [6][8] |
| Enzymatic Cofactor Activity | Active | Inactive or significantly reduced | [9] |
| Transport (SVCT1/2) | Actively Transported | Not a preferred substrate | [10] |
| Antioxidant Capacity (in vitro) | High | Similar (chemical antioxidant) | [11] |
Antioxidant Properties: A Chemical vs. Biological Perspective
Both L- and this compound are effective chemical antioxidants due to their ability to donate electrons.[11][12] They can neutralize reactive oxygen species (ROS) in vitro. However, the profound antioxidant effect of Vitamin C in a biological context is not solely due to this chemical property but is also linked to its ability to be regenerated and maintained at high concentrations within cells through specific enzymatic and transport systems that are selective for the L-isomer.
Data Presentation: Comparative Antioxidant Activity
The following table summarizes typical results from common antioxidant assays. It's important to note that while in vitro chemical assays may show similar antioxidant potential, these do not fully reflect the in vivo biological efficacy.
| Assay | L-Ascorbic Acid | This compound / D-Isoascorbic Acid | Key Considerations | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | High radical scavenging activity | High radical scavenging activity | Measures hydrogen-donating ability in a chemical system. | [13][14] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | High radical scavenging activity | High radical scavenging activity | Measures scavenging of the ABTS radical cation. | [15][16] |
| ORAC (Oxygen Radical Absorbance Capacity) | High | High | Measures the inhibition of peroxyl radical-induced oxidation. | [15][17] |
| FRAP (Ferric Reducing Antioxidant Power) | High reducing power | High reducing power | Measures the ability to reduce ferric iron. | [15] |
Enzymatic Interactions and Signaling Pathways
The biological significance of L-ascorbic acid is profoundly demonstrated by its role as a cofactor for a variety of enzymes. These enzymes exhibit a high degree of stereospecificity, rendering this compound a poor or inactive substitute.
Collagen Synthesis
L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification of procollagen.[18] This hydroxylation is necessary for the formation of a stable collagen triple helix.
Epigenetic Regulation via TET Enzymes
L-ascorbic acid acts as a cofactor for the Ten-Eleven Translocation (TET) family of dioxygenases, which are crucial for DNA demethylation. This process is fundamental in epigenetic regulation and cellular reprogramming.
Regulation of Hypoxia-Inducible Factor (HIF-1α)
L-ascorbic acid is also a cofactor for HIF prolyl hydroxylases, which are involved in the degradation of the transcription factor HIF-1α under normoxic conditions. Studies have shown that D-isoascorbic acid has almost no effect in this system, highlighting the stereospecificity of the enzyme.[9]
Anti-Inflammatory Signaling
L-ascorbic acid has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[19][20] This contributes to its role in modulating the immune response.
Experimental Protocols
HPLC Method for the Separation of L-Ascorbic Acid and this compound
This protocol provides a method for the baseline separation of L- and this compound enantiomers.
Objective: To separate and quantify L-ascorbic acid and this compound in a sample mixture.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase)
-
L-ascorbic acid standard
-
This compound (or D-isoascorbic acid) standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (or other suitable mobile phase additive)
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, 98% Acetonitrile and 2% DI Water with 0.1% Formic Acid.[21] The exact composition may need to be optimized based on the specific chiral column used. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare stock solutions of L-ascorbic acid and this compound (e.g., 1 mg/mL) in a suitable diluent like a 50:50 mixture of acetonitrile and deionized water.[21] Prepare a series of working standards by diluting the stock solutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample in the diluent. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based on the retention times of the standards. Quantify the amount of each isomer in the samples using the calibration curve.
DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing in vitro antioxidant activity.
Objective: To determine the radical scavenging capacity of a compound by measuring its ability to reduce the DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (spectrophotometric grade)
-
L-ascorbic acid (as a positive control)
-
Test compound (e.g., this compound)
-
Spectrophotometer or microplate reader capable of reading at 517 nm
-
96-well plate or cuvettes
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should have a deep purple color. Store in the dark.
-
Standard and Sample Preparation: Prepare stock solutions of L-ascorbic acid and the test compound in the same solvent. Create a series of dilutions for each to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Reaction Mixture:
-
In a 96-well plate, add a specific volume of each standard or sample dilution to individual wells (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution to each well (e.g., 100 µL).
-
Prepare a blank control containing the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the sample.
-
-
IC50 Determination: Plot the % scavenging against the concentration of the antioxidant to determine the IC50 value.
This compound in Industrial Applications
Despite its limited biological role, this compound (often as its diastereomer, D-isoascorbic acid or erythorbic acid) is utilized in various industrial applications as a chemical antioxidant.[12][23] Its primary use is as a food preservative (E315 for erythorbic acid, E316 for sodium erythorbate) to prevent oxidation and maintain color and flavor. It is also used in the plastics and photography industries.[7][23]
Conclusion
The stereochemistry of ascorbic acid is a critical determinant of its biological function. While this compound shares the in vitro antioxidant properties of L-ascorbic acid, it lacks significant biological activity due to the stereospecificity of transport proteins and enzymes. L-ascorbic acid's roles as an essential vitamin and enzymatic cofactor are unique to its specific three-dimensional structure. For researchers and professionals in drug development, understanding this stereochemical distinction is paramount for the accurate assessment of biological effects and the design of effective therapeutic agents. This compound and its derivatives remain useful as chemical antioxidants in industrial settings where biological stereospecificity is not a factor.
References
- 1. Vitamin C - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. Vitamin C - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. svct1-and-svct2-key-proteins-for-vitamin-c-uptake - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin C—Sources, Physiological Role, Kinetics, Deficiency, Use, Toxicity, and Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. testbook.com [testbook.com]
- 8. utm.mx [utm.mx]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Ascorbic Acid vs. L-Ascorbic Acid: What’s the Difference and Why It Matters in Formulation [elchemy.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 16. scielo.br [scielo.br]
- 17. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Collagen - Wikipedia [en.wikipedia.org]
- 19. frontiersin.org [frontiersin.org]
- 20. Frontiers | Nutritional interventions for osteoarthritis: targeting the metabolism-inflammation-oxidative stress axis—clinical evidence and translational practice [frontiersin.org]
- 21. D and L Ascorbic acid Separation Analyzed by HPLC- AppNote [mtc-usa.com]
- 22. Determination of L-ascorbic acid and D-iso-ascorbic acid by HPLC (Type-II) | OIV [oiv.int]
- 23. Ascorbic Acid Journey: From Production to Applications - DOLCHEM [dolchem.com]
The Discovery and Synthesis of Erythorbic Acid: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Erythorbic acid, a stereoisomer of L-ascorbic acid (Vitamin C), has carved a significant niche in various industries, primarily as a highly effective antioxidant. Its history is intertwined with the quest to understand and synthesize Vitamin C, leading to its discovery in the 1930s. This technical guide provides a comprehensive exploration of the history, discovery, and chemical synthesis of erythorbic acid. It details the pioneering work of its discoverers, outlines modern industrial production methods, and presents key quantitative data on its physicochemical properties and biological activities. Detailed experimental protocols for its synthesis are provided, alongside visual representations of synthetic pathways and its mechanism of action in enhancing non-heme iron absorption, to offer researchers and drug development professionals a thorough understanding of this important molecule.
Introduction
Erythorbic acid, also known as isoascorbic acid or D-araboascorbic acid, is a C5 epimer of ascorbic acid. While it shares the same molecular formula and connectivity as ascorbic acid, the spatial arrangement of the hydroxyl group at the fifth carbon is different. This seemingly minor structural variance has profound implications for its biological activity, most notably its significantly reduced Vitamin C activity compared to L-ascorbic acid. However, its potent antioxidant properties, which are comparable and in some cases superior to those of ascorbic acid, have made it a valuable additive in the food and pharmaceutical industries. This guide delves into the historical context of its discovery and the evolution of its synthesis from laboratory-scale preparations to large-scale industrial production.
History and Discovery
The journey to uncover erythorbic acid began in the fervent scientific climate of the early 20th century, a period marked by intense research into vitamins and their roles in human health. The isolation and structural elucidation of ascorbic acid as the anti-scorbutic factor (Vitamin C) spurred chemists to develop synthetic routes for its production.
In 1933, the German chemists Kurt Maurer and Bruno Schiedt were the first to synthesize erythorbic acid.[1] Their work, driven by the goal of producing ascorbic acid analogs, resulted in the creation of this novel stereoisomer. Initially referred to as isoascorbic acid, their discovery highlighted the critical role of stereochemistry in biological function, as this new compound exhibited only about 1/20th the Vitamin C activity of natural L-ascorbic acid.[2] Despite its limited vitamin activity, its strong reducing and antioxidant properties were quickly recognized, paving the way for its commercial use.
Chemical Synthesis and Industrial Production
The synthesis of erythorbic acid has evolved from early laboratory methods to efficient industrial processes. The two primary routes for its large-scale production are microbial fermentation and chemical synthesis.
Fermentation Process
An early and still utilized method for producing erythorbic acid involves the fermentation of glucose by specific strains of fungi, particularly of the Penicillium genus.[3] This biotechnological approach offers a direct conversion of glucose to a precursor that is then lactonized to form erythorbic acid.
1. Culture Preparation: A suitable strain of Penicillium is cultured on a potato dextrose agar (PDA) medium.
2. Fermentation Medium: A fermentation medium is prepared containing glucose (as a carbon source), a nitrogen source (e.g., yeast extract, peptone), and essential mineral salts. The pH of the medium is adjusted to a range of 5.0-6.0.
3. Inoculation and Fermentation: The fermentation medium is inoculated with the Penicillium culture and incubated at 25-30°C with continuous agitation and aeration for 5-7 days.
4. Isolation and Purification:
- The fungal biomass is removed from the fermentation broth by filtration or centrifugation.
- The resulting supernatant, containing erythorbic acid, is then acidified.
- The erythorbic acid is extracted from the aqueous solution using a suitable organic solvent.
- The solvent is evaporated under reduced pressure to yield crude erythorbic acid.
- Further purification is achieved through recrystallization from a solvent such as a water-ethanol mixture.
Chemical Synthesis
The modern industrial production of erythorbic acid often employs a chemical synthesis pathway that mirrors the Reichstein process used for ascorbic acid, but with a different stereochemical starting material. A common method involves the reaction of methyl 2-keto-D-gluconate with a base.[3][4]
1. Starting Material: The process begins with D-glucose, which is oxidized to calcium 2-keto-D-gluconate through fermentation by Pseudomonas species.
2. Esterification: The calcium 2-keto-D-gluconate is then converted to methyl 2-keto-D-gluconate via esterification with methanol in the presence of an acid catalyst.
3. Lactonization: The methyl 2-keto-D-gluconate is treated with a base, such as sodium methoxide in methanol. This promotes an intramolecular cyclization (lactonization) to form the sodium salt of erythorbic acid.
4. Acidification and Isolation: The sodium erythorbate solution is then acidified with a strong acid, such as sulfuric acid, to precipitate erythorbic acid. The solid is collected by filtration, washed, and dried to yield the final product.
Quantitative Data
Physicochemical Properties
The following table summarizes key physicochemical properties of erythorbic acid.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₆ | [4] |
| Molecular Weight | 176.12 g/mol | [4] |
| Melting Point | 169-172 °C (decomposes) | [5] |
| Solubility in Water | 40 g/100 mL at 25 °C | [5] |
| Specific Rotation ([\alpha]²⁵_D) | -16.5° to -18.0° | [6] |
| Appearance | White to slightly yellow crystalline solid | [5] |
Biological Activity: Enhancement of Non-Heme Iron Absorption
Erythorbic acid is a potent enhancer of non-heme iron absorption, a property it shares with ascorbic acid. This effect is attributed to its ability to reduce ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) and to form a soluble chelate with iron that remains available for absorption in the alkaline environment of the small intestine. A clinical study directly compared the efficacy of erythorbic acid and ascorbic acid in enhancing iron absorption from a fortified cereal meal.
| Enhancer | Molar Ratio (Enhancer:Iron) | Fold Increase in Iron Absorption | Reference |
| Erythorbic Acid | 2:1 | 2.6 | [1] |
| Erythorbic Acid | 4:1 | 4.6 | [1] |
| Ascorbic Acid | 4:1 | 2.9 | [1] |
At a molar ratio of 4:1, erythorbic acid was found to be 1.6 times more potent than ascorbic acid in enhancing non-heme iron absorption.[1]
Conclusion
Since its initial synthesis by Maurer and Schiedt in 1933, erythorbic acid has become a commercially significant compound, valued for its potent antioxidant capabilities. While its discovery was a byproduct of the race to synthesize Vitamin C, its unique properties have secured its place in the food and pharmaceutical industries. The development of efficient fermentation and chemical synthesis routes has enabled its widespread application. For researchers and professionals in drug development, a thorough understanding of its history, synthesis, and biological activities, particularly its notable role in enhancing iron bioavailability, is crucial for leveraging its full potential in future applications. The detailed protocols and data presented in this guide offer a solid foundation for further investigation and innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Berichte der Deutschen Chemischen Gesellschaft - Google Books [books.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Berichte der Deutschen Chemischen Gesellschaft - Google Books [books.google.com]
- 6. Measuring Antioxidant Capacity Using the ORAC and TOSC Assays [ouci.dntb.gov.ua]
An In-Depth Technical Guide to the Solubility and Stability of D-Ascorbic Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ascorbic acid, an enantiomer of L-ascorbic acid (Vitamin C), is a water-soluble organic compound with significant potential in various scientific and pharmaceutical applications. While structurally similar to its more common counterpart, understanding the physicochemical properties of this compound, particularly its solubility and stability in aqueous solutions, is paramount for its effective use in research and product development. This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Solubility of this compound in Aqueous Solutions
The solubility of this compound in water is a critical parameter for the preparation of solutions for various applications. Its solubility is primarily influenced by temperature and, to a lesser extent, by the pH of the solution.
Effect of Temperature on Solubility
This compound is freely soluble in water.[1] Its solubility increases with a rise in temperature, a characteristic typical of most solid solutes in liquid solvents. This endothermic dissolution process means that more this compound can be dissolved in water at higher temperatures.
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | ~33[1] |
| 25 | 31.0[2] |
Note: The literature often refers to L-ascorbic acid; the solubility of this compound is expected to be identical in achiral solvents like water.
Effect of pH on Solubility
Stability of this compound in Aqueous Solutions
The instability of this compound in aqueous solutions is a major challenge in its application.[4] Its degradation is influenced by a multitude of factors, including pH, temperature, oxygen, light, and the presence of metal ions.
Degradation Pathways
The degradation of this compound can proceed through both aerobic (oxygen-dependent) and anaerobic (oxygen-independent) pathways. The initial and reversible step in the aerobic pathway is the oxidation of ascorbic acid to dehydroascorbic acid (DHA).[4] DHA can then undergo irreversible hydrolysis to 2,3-diketogulonic acid, which has no biological activity.[4] Under acidic conditions and in the presence of oxygen, further degradation can lead to the formation of 2-furoic acid and 3-hydroxy-2-pyrone.[5] In an anaerobic environment, the primary degradation product is often furfural.[5]
References
- 1. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of D-Ascorbic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ascorbic acid, an enantiomer of L-Ascorbic acid (Vitamin C), is a chiral molecule with significant applications in various scientific and industrial fields. While sharing identical physical and chemical properties with its more common counterpart, its distinct stereochemistry can lead to different biological activities and interactions. A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and characterization in various matrices. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to analyze this compound, including UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry. Detailed experimental protocols and quantitative data are presented to aid researchers in their analytical endeavors.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, relying on the absorption of ultraviolet light by the enediol chromophore in its structure. The spectroscopic properties of this compound in the UV-Vis region are identical to those of L-Ascorbic acid.
Quantitative Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 0.1M HCl | 243 | Not Specified | [1] |
| Methanol:Water (50:50 v/v) | 258 | Not Specified | [2] |
| Acidic Mobile Phase (pH ≤ 3) | 205 | Not Specified | [3] |
| Aqueous Solution | 247 | Not Specified | [4] |
| Aqueous Solution (mono-anion) | 264.8 | Not Specified | [4] |
| Aqueous Solution (di-anion) | 298.4 | ~7,000 L mol⁻¹ cm⁻¹ | [4] |
Experimental Protocol: UV-Vis Spectrophotometric Determination
This protocol outlines a general procedure for the quantitative determination of this compound using UV-Vis spectroscopy.[1][2]
-
Preparation of Standard Stock Solution: Accurately weigh 20 mg of this compound and dissolve it in 100 ml of 0.1M hydrochloric acid (HCl) in a 200 ml volumetric flask. Adjust the volume to the mark with the same solvent to obtain a stock solution of 100 µg/ml.[1]
-
Preparation of Working Standards: Prepare a series of working standard solutions with concentrations ranging from 2 to 12 µg/ml by diluting the stock solution with 0.1M HCl.[1]
-
Sample Preparation: Dissolve the sample containing this compound in 0.1M HCl to obtain a final concentration within the calibration range (e.g., 10 µg/ml).[1]
-
Spectrophotometric Measurement:
-
Calibration Curve and Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
References
Methodological & Application
Application Notes and Protocols for D-Ascorbic Acid (Erythorbic Acid) as a Food Preservative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of D-Ascorbic Acid, also known as Erythorbic Acid, for its use as a food preservative. This document details its mechanism of action, applications, and includes specific protocols for its evaluation and use in food systems.
Introduction
This compound, more commonly known in the food industry as Erythorbic Acid, is a stereoisomer of L-Ascorbic Acid (Vitamin C).[1][2] While structurally similar, Erythorbic Acid has significantly lower biological Vitamin C activity, retaining only about 5% of the antiscorbutic effect of its L-isomer.[3] However, its chemical properties, particularly its antioxidant capacity, are very similar to L-Ascorbic Acid.[4] This makes it a highly effective and cost-efficient food additive used primarily as an antioxidant, preservative, and color stabilizer.[1][5] It is approved for use in many regions, designated by the E number E315 in Europe.[2]
Erythorbic acid is synthesized from sucrose or by strains of Penicillium.[2] Its primary function in food preservation is to act as an oxygen scavenger, reacting with oxygen to inhibit oxidation processes that degrade food quality.[1][3] This helps in maintaining the color and natural flavor of foods, thereby extending their shelf life.[3]
Physicochemical Properties and Specifications
This compound is a white to slightly yellow crystalline solid that gradually darkens upon exposure to light.[1] It is stable in its dry state but is susceptible to degradation in aqueous solutions, a process accelerated by heat, light, and the presence of metal ions.
| Property | Value | References |
| Common Names | This compound, Erythorbic Acid, Isoascorbic Acid, D-Araboascorbic Acid | [1] |
| E Number | E315 | [2] |
| CAS Number | 89-65-6 | [1] |
| Chemical Formula | C₆H₈O₆ | [1] |
| Molar Mass | 176.13 g/mol | [1] |
| Appearance | White to slightly yellow crystalline solid | [1] |
| Solubility in Water | 40 - 43 g / 100 mL at 25°C | [1][3] |
| pKa (diprotic acid) | pKa₁ = 4.04, pKa₂ = 11.34 | [1] |
Mechanism of Action
The preservative effect of this compound is rooted in its potent antioxidant activity. It functions through several mechanisms:
-
Oxygen Scavenging : Its primary antioxidative mechanism is reacting with and neutralizing atmospheric oxygen within the food packaging or dissolved in the product. This depletion of oxygen prevents oxidative reactions from occurring.[1][3]
-
Free Radical Scavenging : Like its L-isomer, Erythorbic Acid can donate electrons to neutralize reactive oxygen species (ROS) and other free radicals, terminating the chain reactions that lead to the oxidative degradation of lipids and other food components.[6][7]
-
Metal Chelation : It can chelate metal ions, such as copper and iron, which are catalysts for oxidative reactions. By sequestering these ions, it further prevents the initiation of oxidation.[6][8]
-
Inhibition of Enzymatic Browning : In fruits and vegetables, it inhibits the polyphenol oxidase (PPO) enzyme, which is responsible for enzymatic browning.[7][9]
Applications in Food Preservation
Erythorbic Acid is widely used across various sectors of the food industry to prevent spoilage, maintain quality, and ensure safety.
-
Meat Products : In cured meats, it accelerates the conversion of nitrite to nitric oxide, which fixes the characteristic pink color.[2] It also inhibits the formation of carcinogenic nitrosamines from residual nitrites.[10]
-
Beverages (Beer, Juices, Soft Drinks) : It acts as an antioxidant to prevent flavor and color degradation caused by oxidation, removing stale odors and improving flavor stability and shelf life.[1][5]
-
Fruits and Vegetables : It is used to prevent oxidative browning in fresh, frozen, and canned fruits and vegetables.[1][3] Since the U.S. FDA banned sulfites on raw produce in 1986, the use of erythorbic acid has increased.[1]
-
Fish Products : It helps to maintain color and prevent rancidity in processed and frozen fish.[1]
| Food Category | Typical Application Level | Primary Function | References |
| Cured Meats | 0.05% (500 ppm) | Accelerate curing; Color stabilization; Inhibit nitrosamine formation | [3] |
| Processed Fruits | 150 - 200 ppm | Control oxidative color and flavor deterioration | [3] |
| Beverages (e.g., Beer) | Quantum Satis | Prevent oxidation; Stabilize flavor and color; Extend shelf life | [1] |
| Frozen Vegetables | Quantum Satis | Preservative; Color stabilization | [2] |
| Fish Products | Quantum Satis | Color stabilization; Antioxidant | [1] |
Comparative Analysis: D-Ascorbic vs. L-Ascorbic Acid
For researchers and developers, choosing between this compound and L-Ascorbic Acid depends on the specific application goals, primarily whether vitamin fortification is desired.
| Feature | This compound (Erythorbic Acid) | L-Ascorbic Acid (Vitamin C) | References |
| Antioxidant Capacity | Similar to L-Ascorbic Acid | High | [4] |
| Vitamin C Activity | Very low (~5% of L-Ascorbic Acid) | 100% (Biologically active Vitamin C) | [3] |
| Primary Function | Food Additive (Antioxidant, Preservative) | Nutrient (Vitamin C) and Food Additive | [1][11] |
| Regulatory (EU) | E315 | E300 | [2][11] |
| Cost-Effectiveness | Generally more cost-effective as a pure antioxidant | Higher cost, valued for dual function | [5] |
Experimental Protocols
The following protocols are provided for the evaluation and application of this compound in a laboratory setting.
Protocol 1: Preparation of this compound Stock Solutions
This basic protocol is for preparing a concentrated stock solution for use in subsequent assays.
-
Materials :
-
This compound (Erythorbic Acid) powder
-
Deionized (DI) or distilled water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
-
Procedure :
-
Calculate the mass of this compound powder required for the desired concentration (e.g., for a 10 mM solution in 100 mL, use 0.17613 g).
-
Weigh the calculated amount of this compound powder accurately using an analytical balance.
-
Add approximately 70 mL of DI water to the 100 mL volumetric flask.
-
Carefully transfer the weighed powder into the flask.
-
Place a stir bar in the flask and stir on a magnetic stirrer until the powder is completely dissolved.
-
Once dissolved, remove the stir bar and add DI water to the flask until the meniscus reaches the 100 mL calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Note : Prepare fresh solutions daily and protect from light and heat, as this compound degrades in solution.
-
Protocol 2: Evaluation of Antioxidant Capacity via DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl), a common method for assessing antioxidant activity.
-
Principle : DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color fades. The change in absorbance is measured spectrophotometrically.
-
Materials :
-
This compound stock solution (from Protocol 1)
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader capable of reading absorbance at ~517 nm
-
Micropipettes
-
-
Procedure :
-
Prepare Serial Dilutions : Prepare a series of dilutions of the this compound stock solution using methanol to achieve a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).
-
Assay Setup : In a 96-well plate, add 100 µL of each this compound dilution to separate wells.
-
Prepare Controls : Add 100 µL of methanol to several wells to serve as a negative control (no antioxidant).
-
Initiate Reaction : Add 100 µL of the 0.1 mM DPPH solution to all wells containing the samples and controls.
-
Incubation : Cover the plate to protect it from light and incubate at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation : Calculate the percentage of radical scavenging activity for each concentration using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Data Analysis : Plot the % Inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Protocol 3: Application in a Model Food System - Preventing Enzymatic Browning in Apple Slices
This protocol provides a practical demonstration of this compound's ability to prevent browning in fruit.
-
Materials :
-
Fresh apples
-
This compound
-
DI water
-
Beakers
-
Knife and cutting board
-
Timer or stopwatch
-
Colorimeter (optional, for quantitative analysis) or camera (for qualitative documentation)
-
-
Procedure :
-
Prepare Treatment Solutions :
-
Control : 200 mL of DI water.
-
Test Solution : Prepare a 0.2% (w/v) this compound solution by dissolving 0.4 g of this compound in 200 mL of DI water.
-
-
Sample Preparation : Wash and dry an apple. Cut the apple into uniform slices (e.g., 5 mm thick).
-
Treatment :
-
Immediately place half of the apple slices into the control beaker (DI water).
-
Place the other half into the test solution beaker (this compound solution).
-
-
Incubation : Allow the slices to soak for 2 minutes.
-
Observation : Remove the slices from both beakers and place them on a clean, dry surface exposed to air.
-
Data Collection : Observe and document the color of the apple slices at regular intervals (e.g., 0 min, 15 min, 30 min, 60 min).
-
Qualitative : Take photographs at each time point for visual comparison.
-
Quantitative : Use a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values of the slice surfaces. A smaller change in these values over time indicates better inhibition of browning.
-
-
Experimental Design and Workflow Visualization
A systematic workflow is critical for the rigorous evaluation of food preservatives.
Conclusion
This compound (Erythorbic Acid) is a valuable tool in food preservation, offering potent antioxidant benefits that are chemically similar to L-Ascorbic Acid but without the significant vitamin activity. Its primary applications are in preventing oxidative degradation, thereby preserving the sensory and quality attributes of a wide range of food products, from cured meats to beverages. For researchers and developers, its cost-effectiveness makes it an attractive alternative to L-Ascorbic Acid when the primary goal is preservation rather than nutritional fortification. The protocols provided herein offer a foundation for the systematic evaluation and application of this effective food additive.
References
- 1. foodadditives.net [foodadditives.net]
- 2. Erythorbic acid - Wikipedia [en.wikipedia.org]
- 3. ERYTHORBIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. Oxidative stress-mediated antitumor activity of erythorbic acid in high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant - Wikipedia [en.wikipedia.org]
- 9. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 11. Vitamin C - Wikipedia [en.wikipedia.org]
D-Ascorbic Acid: A Versatile Reducing Agent in Chemical Synthesis
Introduction
D-Ascorbic acid, also known as erythorbic acid or D-isoascorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C). While structurally similar, it is a distinct chemical entity. Like its L-isomer, this compound is a potent reducing agent and finds application in various chemical syntheses, particularly where a mild and effective reductant is required. Its use is prevalent in the synthesis of metal nanoparticles and in specific organic transformations. This application note provides detailed protocols and quantitative data for the use of this compound as a reducing agent in chemical synthesis, aimed at researchers, scientists, and professionals in drug development.
This compound's reducing properties stem from the enediol structure within its furanone ring, which can readily undergo oxidation to dehydroascorbic acid. This two-electron, two-proton oxidation-reduction process makes it an effective agent for the reduction of metal ions and various organic functional groups.
Key Applications and Protocols
This section details the application of this compound as a reducing agent in two primary areas: the synthesis of metal nanoparticles and as a reductant in organic synthesis.
Synthesis of Metal Nanoparticles
This compound is an excellent choice for the "green" synthesis of metal nanoparticles due to its low toxicity and water solubility. It allows for the controlled reduction of metal salts to form nanoparticles with tunable sizes and morphologies.
This protocol describes the synthesis of quasi-spherical silver nanoparticles using this compound as the reducing agent and sodium citrate as a stabilizing agent. The size of the resulting nanoparticles can be controlled by adjusting the pH of the reaction mixture.[1]
Experimental Protocol:
-
Prepare a 64 mL aqueous solution containing 6.72 mg of this compound and 49.52 mg of trisodium citrate.
-
Adjust the pH of the solution to the desired value (e.g., 10.5) by adding a 5 M NaOH solution.
-
To this solution, add a silver nitrate (AgNO₃) solution under vigorous stirring at room temperature.
-
The formation of silver nanoparticles is indicated by a color change of the solution to yellow.
-
For further stabilization and to obtain more spherical nanoparticles, the solution can be heated at 100 °C for 2 hours to facilitate intraparticle ripening.[1]
Quantitative Data:
The size of the synthesized silver nanoparticles is highly dependent on the pH of the reaction medium.
| pH | Average Nanoparticle Size (nm) |
| 6.0 | 73 |
| 10.5 | 31 |
| Table 1: Effect of pH on the average size of silver nanoparticles synthesized using this compound.[1] |
Reaction Workflow:
This protocol details the synthesis of gold nanoparticles where this compound acts as both the reducing and stabilizing agent. The size of the AuNPs can be tuned by adjusting the pH of the precursor or reducing agent solution.[2]
Experimental Protocol:
-
Prepare a stock solution of chloroauric acid (HAuCl₄).
-
Prepare a fresh solution of this compound.
-
Adjust the pH of either the HAuCl₄ solution or the this compound solution to the desired value using NaOH or HCl.
-
Rapidly inject the this compound solution into the HAuCl₄ solution under vigorous stirring at room temperature.
-
The formation of gold nanoparticles is indicated by a rapid color change to red or purple.
Quantitative Data:
The final size of the gold nanoparticles is influenced by the pH of the reaction components.
| pH of HAuCl₄ | pH of this compound | Average AuNP Diameter (nm) | Polydispersity (%) |
| 3.5 | 2.8 | 80 | 20 |
| 7.0 | 2.8 | 20 | 15 |
| 3.5 | 7.0 | 15 | 10 |
| 7.0 | 7.0 | 8 | 10 |
| Table 2: Influence of pH on the synthesis of gold nanoparticles using this compound.[2] |
Reaction Mechanism:
Reducing Agent in Organic Synthesis
This compound can be employed as a reducing agent in various organic transformations, often as a greener alternative to metal hydrides or other harsh reagents.
This protocol describes a simple and environmentally friendly method for the reduction of graphene oxide to reduced graphene oxide (rGO) using this compound.[3]
Experimental Protocol:
-
Prepare a dispersion of graphene oxide (GO) in water (e.g., 2 mg/mL).
-
To 200 mL of the GO dispersion, add one teaspoon of this compound and stir until dissolved.
-
Add 2 mL of household ammonia solution (5-10%) to the mixture.
-
Heat the mixture in a water bath at 80°C for 1 hour or in a sonicator bath for 1 hour.
-
The color of the solution will change from golden brown to black, indicating the formation of reduced graphene oxide.
-
The resulting rGO can be collected by filtration and washed with water.
Logical Relationship of Components:
References
Protocol for D-Ascorbic acid antioxidant capacity assay (e.g., DPPH, FRAP)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction:
D-Ascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C). While L-ascorbic acid is the biologically active form of Vitamin C in humans, this compound also exhibits significant antioxidant properties. This document provides detailed protocols for assessing the antioxidant capacity of this compound using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays are fundamental in the screening and characterization of antioxidant compounds for applications in research, food science, and pharmaceutical development.
Principles of the Assays:
-
DPPH Radical Scavenging Assay: This method is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. The DPPH radical is a dark purple crystalline powder that forms a stable free radical in solution. When reduced by an antioxidant, the purple color of the DPPH solution fades to a pale yellow, and this change in absorbance at a specific wavelength (typically 517 nm) is proportional to the antioxidant's radical scavenging activity.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex with a chromogen, typically 2,4,6-tripyridyl-s-triazine (TPTZ), which results in a blue-colored solution with a maximum absorbance at 593 nm. The intensity of the color is directly proportional to the reducing power of the antioxidant.
Data Presentation:
The antioxidant capacity of this compound is summarized in the tables below. Table 1 presents the half-maximal inhibitory concentration (IC50) values from the DPPH assay, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Table 2 shows the antioxidant capacity from the FRAP assay, expressed as Trolox equivalents (TEAC), a common standard for this assay.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) | Reference |
| This compound (Erythorbic Acid) | ~5-10 | General literature range |
| L-Ascorbic Acid (for comparison) | ~2-8 | General literature range |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µmol Trolox Equivalents/g) | Reference |
| This compound (Erythorbic Acid) | ~1000-2000 | General literature range |
| L-Ascorbic Acid (for comparison) | ~1000-2000 | General literature range |
Note: FRAP values can vary depending on the specific experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol, analytical grade)
-
Micropipettes and tips
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 517 nm
-
Vortex mixer
-
Aluminum foil
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store the solution in a light-protected container (e.g., wrapped in aluminum foil) at 4°C. This solution should be prepared fresh daily.
-
-
Preparation of this compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the this compound stock solution with methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
A positive control, such as L-ascorbic acid, should be prepared in the same manner.
-
A blank sample containing only methanol should also be prepared.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of each this compound working solution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank well, add 200 µL of methanol.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
-
Determination of IC50:
-
Plot the percentage of scavenging activity against the corresponding concentrations of this compound.
-
The IC50 value is the concentration of this compound that causes 50% scavenging of the DPPH radicals and can be determined from the graph.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Materials:
-
This compound
-
Ferric chloride (FeCl₃)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Hydrochloric acid (HCl)
-
Sodium acetate
-
Acetic acid
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve
-
Methanol (or water, depending on sample solubility)
-
Micropipettes and tips
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 593 nm
-
Water bath set to 37°C
Procedure:
-
Preparation of FRAP Reagent:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
Working FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This working solution should be prepared fresh and warmed to 37°C before use.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol or water (e.g., 1 mg/mL).
-
Prepare a series of working solutions by diluting the stock solution.
-
Prepare a series of Trolox standards in methanol or water (e.g., 1000, 500, 250, 125, 62.5 µM).
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of each this compound working solution or Trolox standard to separate wells.
-
Add 180 µL of the pre-warmed working FRAP reagent to each well.
-
For the blank, add 20 µL of the solvent (methanol or water) and 180 µL of the FRAP reagent.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 593 nm.
-
-
Calculation of FRAP Value:
-
Create a standard curve by plotting the absorbance of the Trolox standards against their respective concentrations.
-
Determine the concentration of the this compound samples from the standard curve.
-
The FRAP value is expressed as µmol of Trolox equivalents per gram of this compound.
-
Mandatory Visualization
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Reaction mechanism of DPPH radical scavenging by an antioxidant.
Caption: Reaction mechanism of the FRAP assay.
Application Note: Quantification of D-Ascorbic Acid in Food Samples by High-Performance Liquid Chromatography (HPLC)
Introduction
D-Ascorbic acid, also known as erythorbic acid or isoascorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C). While possessing only about 5% of the vitamin C activity of its L-isomer, this compound is widely utilized as an antioxidant and food additive to prevent oxidation and preserve the color and flavor of various food products.[1] Its use is permitted in numerous countries, making its accurate quantification in food matrices essential for quality control, regulatory compliance, and nutritional labeling. This application note provides a detailed protocol for the quantification of this compound in food samples using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection.
The presented method allows for the simultaneous determination of both this compound and L-ascorbic acid, which is crucial as both isomers can be present in food products. The protocol is applicable to a wide range of food matrices, including fruit juices, beverages, and fortified foods.
Principle
This method utilizes reversed-phase HPLC with a C18 column to separate this compound and L-ascorbic acid. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. An acidic mobile phase is employed to ensure the analytes are in their protonated form, leading to better retention and peak shape. Quantification is achieved by monitoring the UV absorbance of the eluting compounds and comparing the peak areas to those of known standards. For challenging separations where co-elution is a concern, a chiral column can be employed for baseline resolution of the enantiomers.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Chemicals: this compound (erythorbic acid) standard (≥99% purity), L-ascorbic acid standard (≥99% purity), metaphosphoric acid, oxalic acid, acetic acid, formic acid, potassium dihydrogen phosphate, and tris(2-carboxyethyl)phosphine (TCEP).
-
Filters: 0.45 µm and 0.22 µm syringe filters (nylon or PVDF).
Standard Solution Preparation
Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound and L-ascorbic acid into separate 100 mL volumetric flasks. Dissolve in a 2% aqueous oxalic acid solution and make up to the mark.[2] These stock solutions should be prepared fresh daily and stored in a refrigerator prior to use.[2]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation procedure should be adapted based on the food matrix. The following are general guidelines for different sample types. The addition of a reducing agent like TCEP during extraction is recommended to prevent the oxidation of ascorbic acid to dehydroascorbic acid.[3]
3.3.1. Liquid Samples (e.g., Fruit Juices, Beverages):
-
Degas the sample by sonication for 10 minutes.
-
For carbonated beverages, allow the sample to degas at room temperature before processing.
-
Filter the sample through a 0.45 µm syringe filter.
-
If the concentration of ascorbic acid is expected to be high, dilute the sample with the mobile phase.
-
Inject the filtered sample directly into the HPLC system.
3.3.2. Solid Samples (e.g., Fruits, Vegetables):
-
Homogenize a representative portion of the sample (e.g., 5-10 g) with an equal volume of extraction solution (e.g., 3% metaphosphoric acid or a mixture of acetic acid, metaphosphoric acid, and TCEP).[3]
-
Centrifuge the homogenate at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Further filter the extract through a 0.22 µm syringe filter before injection.
3.3.3. Fortified Foods (e.g., Cereals, Infant Formula):
-
Grind the sample to a fine powder.
-
Weigh a representative amount of the powdered sample (e.g., 1-5 g) into a centrifuge tube.
-
Add 20 mL of extraction solution (e.g., 3% metaphosphoric acid with 1 mM TCEP) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm and then a 0.22 µm syringe filter prior to HPLC analysis.
HPLC Conditions
The following are recommended starting conditions. Method optimization may be required for specific sample matrices.
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Chiral Separation) |
| Column | C18, 4.6 x 250 mm, 5 µm | Cogent Diamond Hydride™, 4.6 x 100 mm, 4 µm[4] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | 98% Acetonitrile / 2% DI Water / 0.1% Formic Acid[4] |
| Gradient/Isocratic | Isocratic: 95:5 (A:B) | Isocratic[4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[4] |
| Column Temperature | 25 °C | Ambient |
| Injection Volume | 20 µL | 1 µL[4] |
| Detector | UV-Vis | UV-Vis |
| Wavelength | 245 nm | 254 nm[4] |
Data Presentation
The following tables summarize typical quantitative data obtained from validated HPLC methods for the analysis of this compound (Erythorbic Acid) and L-ascorbic acid in food samples.
Table 1: Method Validation Parameters for this compound and L-Ascorbic Acid
| Parameter | This compound | L-Ascorbic Acid | Reference |
| Linearity Range (mg/L) | 3 - 150 | 3 - 150 | [2][5] |
| Correlation Coefficient (r²) | >0.99 | >0.99 | [6] |
| Limit of Detection (LOD) (mg/L) | 3 | 3 | [5] |
| Limit of Quantification (LOQ) (mg/L) | - | - | |
| Mean Recovery (%) | 103.3 | 100.6 | [5] |
| Precision (RSD %) | < 5.1 | < 5.1 | [7] |
Table 2: Example Concentrations of this compound and L-Ascorbic Acid in Food Samples
| Food Matrix | This compound (mg/100g) | L-Ascorbic Acid (mg/100g) | Reference |
| Frozen Apples | Varies | Varies | [8] |
| Potato Products | Varies | Varies | [8] |
| Fruit Juices | Varies | Varies | [8] |
| Wine | Varies (up to 150 mg/L) | Varies | [2][5] |
Visualization
The following diagrams illustrate the experimental workflow for the HPLC quantification of this compound in food samples.
Caption: Experimental workflow for HPLC quantification of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and accurate means for the quantification of this compound in a variety of food samples. The protocol, including sample preparation and chromatographic conditions, can be readily implemented in quality control and research laboratories. The ability to simultaneously determine both D- and L-ascorbic acid ensures comprehensive analysis for food labeling and regulatory purposes. The provided quantitative data and workflow diagram serve as valuable resources for researchers, scientists, and professionals in the food and beverage industry.
References
- 1. utm.mx [utm.mx]
- 2. oiv.int [oiv.int]
- 3. m.youtube.com [m.youtube.com]
- 4. D and L Ascorbic acid Separation Analyzed by HPLC- AppNote [mtc-usa.com]
- 5. Simultaneous determination of L-Ascorbic Acid and D-Iso-Ascorbic Acid (Erythorbic acid) in wine by HPLC and UV-detection | OIV [oiv.int]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. [Quantitative Analysis of L-Ascorbic Acid and Erythorbic Acid in Foods by HPLC, and Confirmation Method by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Application Notes and Protocols: D-Ascorbic Acid in Nanoparticle Synthesis as a Capping Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ascorbic acid, a stereoisomer of L-ascorbic acid (Vitamin C), is a versatile and environmentally friendly reagent for the synthesis of various nanoparticles. Its dual functionality as both a reducing agent and a capping agent makes it an attractive option for "green" chemistry approaches in nanotechnology. This document provides detailed application notes and protocols for the use of this compound in the synthesis of gold, silver, and quantum dot nanoparticles. It is important to note that while the scientific literature predominantly details the use of L-ascorbic acid, the chemical properties of this compound are identical in a non-chiral environment, making these protocols readily adaptable. The primary role of this compound is to reduce metal precursors to their zero-valent state and then to stabilize the newly formed nanoparticles by capping their surface, preventing aggregation and controlling their growth.[1][2][3] The oxidized form of ascorbic acid, dehydroascorbic acid, also plays a role in the stabilization process.
Data Presentation: Properties of Ascorbic Acid-Capped Nanoparticles
The following tables summarize quantitative data for nanoparticles synthesized using ascorbic acid. These values can be considered indicative for nanoparticles synthesized with this compound, though empirical validation is recommended.
Table 1: Gold Nanoparticles (AuNPs) Synthesized with Ascorbic Acid
| Precursor | Ascorbic Acid Concentration | pH | Temperature (°C) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| HAuCl₄ | 1% (by volume) | 4 | 95 ± 3 | 16 - 27 | Not Specified | |
| HAuCl₄ | Not Specified | Varied | Room Temperature | 31 ± 5 to 40 ± 5 | Not Specified | |
| HAuCl₄ | 1.5 mM | Not Specified | Not Specified | ~22 - 219 (solvent dependent) | Not Specified | [4] |
Table 2: Silver Nanoparticles (AgNPs) Synthesized with Ascorbic Acid
| Precursor | Ascorbic Acid Concentration | pH | Temperature (°C) | Average Particle Size (nm) | Zeta Potential (mV) | Reference |
| AgNO₃ | 100 mM | 11 | Room Temperature | 17 | -20.8 | |
| AgNO₃ | Varied | Varied | Not Specified | 20 - 175 | Not Specified | [1] |
Table 3: Quantum Dots (QDs) Synthesized with Ascorbic Acid
| QD Type | Precursors | Refluxing Time | Emission Wavelength (nm) | Quantum Yield (%) | Reference |
| CdTe | CdCl₂·2.5H₂O, Na₂TeO₃ | Tuned | 506 - 575 | 5.4 - 53.3 |
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes a method for synthesizing gold nanoparticles using this compound as a reducing and capping agent.
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (e.g., 1 mM)
-
This compound solution (e.g., 5 mM)
-
Deionized water
-
Glassware (cleaned with aqua regia and rinsed thoroughly with deionized water)
Procedure:
-
In a clean flask, bring a specific volume of the HAuCl₄ solution (e.g., 50 mL of 1 mM) to a boil with vigorous stirring.
-
Separately, prepare a fresh solution of this compound (e.g., 5 mL of 5 mM).
-
Rapidly inject the this compound solution into the boiling HAuCl₄ solution.
-
The color of the solution will change from pale yellow to ruby red, indicating the formation of gold nanoparticles.
-
Continue stirring the solution for an additional 15-20 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
The resulting AuNP suspension can be stored at 4°C for further use.
Characterization:
-
The formation and size of the AuNPs can be initially assessed by UV-Vis spectroscopy, with a characteristic surface plasmon resonance (SPR) peak around 520 nm.
-
Transmission electron microscopy (TEM) can be used to determine the size, shape, and morphology of the nanoparticles.
-
Dynamic light scattering (DLS) can be used to measure the hydrodynamic diameter and size distribution.
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
This protocol outlines the synthesis of silver nanoparticles using this compound. The pH of the reaction mixture is a critical parameter for controlling the size of the AgNPs.[1]
Materials:
-
Silver nitrate (AgNO₃) solution (e.g., 1 mM)
-
This compound solution (e.g., 2 mM)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for pH adjustment
-
Deionized water
Procedure:
-
In a flask, add a specific volume of the AgNO₃ solution (e.g., 50 mL of 1 mM).
-
Adjust the pH of the AgNO₃ solution to a desired value (e.g., pH 9-11) by adding NaOH solution dropwise while stirring.
-
In a separate container, prepare a fresh solution of this compound (e.g., 10 mL of 2 mM).
-
Add the this compound solution to the pH-adjusted AgNO₃ solution under vigorous stirring.
-
The solution will turn a yellowish-brown color, indicating the formation of silver nanoparticles.
-
Continue stirring for 30-60 minutes at room temperature.
-
The AgNP suspension can be purified by centrifugation and resuspension in deionized water.
Characterization:
-
UV-Vis spectroscopy can be used to monitor the formation of AgNPs, with an SPR peak typically in the range of 400-450 nm.
-
TEM and DLS are used for size and morphology analysis.
-
Zeta potential measurements can determine the surface charge and stability of the nanoparticles.
Protocol 3: Synthesis of Cadmium Telluride (CdTe) Quantum Dots
This protocol describes an aqueous-based synthesis of CdTe quantum dots where this compound is used as a reductant.
Materials:
-
Cadmium chloride (CdCl₂)
-
Sodium tellurite (Na₂TeO₃)
-
Thioglycolic acid (TGA) as a stabilizer
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
In a three-neck flask, dissolve CdCl₂ in deionized water.
-
Add TGA to the CdCl₂ solution while stirring.
-
Adjust the pH of the solution to ~10.5 with NaOH.
-
Add the this compound solution, followed by the Na₂TeO₃ solution.
-
Readjust the pH to 10.5 if necessary.
-
Heat the mixture to reflux (100°C) under a condenser.
-
The growth of the CdTe QDs can be monitored by taking aliquots at different time intervals and measuring their fluorescence emission spectra. The emission wavelength will red-shift as the particles grow.
-
Once the desired emission wavelength is reached, the reaction is stopped by cooling the flask in an ice bath.
Characterization:
-
Photoluminescence (PL) spectroscopy is used to determine the emission and excitation spectra and the quantum yield.
-
UV-Vis absorption spectroscopy is used to observe the first excitonic absorption peak.
-
TEM is used to determine the size and crystallinity of the quantum dots.
Mandatory Visualizations
Caption: General experimental workflow for nanoparticle synthesis.
References
- 1. One-step green synthesis of gold and silver nanoparticles with ascorbic acid and their versatile surface post-functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Preparation and characterization of gold nanoparticles using ascorbic acid as reducing agent in reverse micelles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Various Size Gold Nanoparticles by Chemical Reduction Method with Different Solvent Polarity - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of D-Ascorbic Acid Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of D-Ascorbic acid solutions in cell culture experiments. This compound, also known as erythorbic acid, is a stereoisomer of L-Ascorbic acid (Vitamin C). While it shares the potent antioxidant properties of L-Ascorbic acid in vitro, it exhibits significantly lower biological activity within cells. This key difference makes this compound an invaluable tool as a negative control to delineate the specific biological roles of L-Ascorbic acid from its purely chemical antioxidant effects in cell culture studies.
I. Application Notes
This compound serves as an excellent experimental control due to its chemical similarity but biological dissimilarity to L-Ascorbic acid. The primary applications in a cell culture context include:
-
Dissecting Antioxidant vs. Specific Cofactor Effects: By comparing the cellular responses to L-Ascorbic acid and this compound, researchers can distinguish between effects mediated by general antioxidant activity and those requiring the specific stereochemistry of L-Ascorbic acid for enzymatic reactions, such as its role as a cofactor for prolyl and lysyl hydroxylases in collagen synthesis.[1][2]
-
Negative Control in Vitamin C Signaling Studies: In experiments investigating the signaling pathways modulated by L-Ascorbic acid, this compound can be used to demonstrate that the observed effects are not merely due to a reduction in oxidative stress but are a consequence of specific molecular interactions with the L-isoform.
-
Evaluating Pro-oxidant Effects: At high concentrations and in the presence of metal ions, both L- and this compound can exhibit pro-oxidant activity.[3] this compound can be used to study these non-specific cytotoxic effects in the absence of the biological activities of L-Ascorbic acid.
II. Properties of this compound
Understanding the physicochemical properties of this compound is crucial for its effective use in cell culture.
| Property | Value | Reference |
| Molar Mass | 176.12 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Solubility in Water | 330 g/L (for L-Ascorbic Acid, D-isoform is similar) | [6] |
| pKa₁ | 4.10 (for L-Ascorbic Acid, D-isoform is similar) | [6] |
| pKa₂ | 11.6 (for L-Ascorbic Acid, D-isoform is similar) | [6] |
III. Stability of this compound Solutions
A critical consideration for using any form of ascorbic acid in cell culture is its instability in aqueous solutions. The degradation of this compound is influenced by several factors:
| Factor | Effect on Stability | Notes | Reference |
| pH | Less stable at neutral to alkaline pH. | More stable in acidic conditions. | [5] |
| Temperature | Degradation increases with temperature. | Store stock solutions at low temperatures. | [7] |
| Oxygen | Oxidation is a primary degradation pathway. | Use de-gassed water for stock solutions and minimize air exposure. | [3] |
| Light | Exposure to light can accelerate degradation. | Prepare and store solutions in amber tubes or wrap containers in foil. | [8] |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyze oxidation. | Use high-purity water and reagents to minimize metal ion contamination. | [3] |
The half-life of ascorbic acid in cell culture media can be as short as 1.5 hours in RPMI medium at 37°C.[8] Therefore, it is imperative to use freshly prepared solutions for all experiments.
IV. Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol details the preparation of a concentrated stock solution that can be diluted to the desired working concentration in cell culture medium.
Materials:
-
This compound (Erythorbic acid) powder
-
High-purity, sterile water (e.g., cell culture grade, WFI)
-
Sterile 15 mL or 50 mL conical tubes (amber or wrapped in foil)
-
Sterile 0.22 µm syringe filter
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), weigh out 176.12 mg of this compound powder. This will yield a 10 mM solution in 10 mL. For a 100 mM solution, weigh out 1.7612 g. For smaller volumes, adjust accordingly (e.g., 88.06 mg for 5 mL of a 100 mM solution).
-
Dissolving: Add the this compound powder to a sterile conical tube. Add a smaller volume of sterile, high-purity water (e.g., 8 mL for a final volume of 10 mL).
-
Mixing: Vortex the tube until the this compound is completely dissolved. The solution should be clear.
-
Volume Adjustment: Bring the solution to the final desired volume with sterile water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected conical tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to 6 months).[9] Crucially, always use freshly thawed aliquots for each experiment and discard any unused portion.
Protocol 2: Treatment of Cells with this compound
This protocol outlines the steps for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates, T-25 flasks)
-
Complete cell culture medium
-
Prepared 100 mM this compound stock solution
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells at the desired density and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use. For example, to prepare a 100 µM working solution, add 10 µL of the 100 mM stock solution to 10 mL of culture medium.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS if necessary. Add the freshly prepared medium containing the desired concentration of this compound to the cells.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Analysis: Following incubation, proceed with the planned cellular and molecular analyses (e.g., viability assays, gene expression analysis, protein analysis).
Note on Concentration: The appropriate concentration of this compound will depend on the specific experimental goals. As a starting point, concentrations can be matched to those used for L-Ascorbic acid in similar experiments, typically ranging from 50 µM to 1 mM.
V. Visualizations
Diagram 1: Experimental Workflow for this compound Solution Preparation and Cell Treatment
References
- 1. Frontiers | Nutritional interventions for osteoarthritis: targeting the metabolism-inflammation-oxidative stress axis—clinical evidence and translational practice [frontiersin.org]
- 2. Collagen - Wikipedia [en.wikipedia.org]
- 3. Ascorbate in Cell Culture [sigmaaldrich.com]
- 4. Ascorbic Acid CAS#: 50-81-7 [m.chemicalbook.com]
- 5. Ascorbic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols for Titrimetric Analysis of Erythorbic Acid
Introduction
Erythorbic acid (isoascorbic acid) is a stereoisomer of ascorbic acid (Vitamin C) and is widely used as an antioxidant in food products.[1][2] Its reducing properties are central to its function and also provide a basis for its quantitative analysis.[1] Titrimetric methods, particularly redox titrations, offer a reliable and cost-effective approach for determining the concentration of erythorbic acid in various samples. These methods are valuable for quality control in the food and pharmaceutical industries.
Two primary titrimetric methods can be employed for the analysis of erythorbic acid:
-
Iodometric Titration: This is a redox titration method where erythorbic acid is directly titrated with a standardized iodine solution. Erythorbic acid is oxidized by iodine, and the endpoint is typically detected using a starch indicator.[3] This method is highly specific for reducing agents like erythorbic acid.
-
Acid-Base Titration: As an acid, erythorbic acid can be titrated with a standard solution of a strong base, such as sodium hydroxide. The endpoint is determined using a suitable pH indicator or potentiometrically. This method is less specific as it will quantify any acidic components in the sample.
This document provides detailed protocols for the iodometric titration of erythorbic acid, which is a widely accepted method for its assay.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the iodometric titration of erythorbic acid.
| Parameter | Value | Unit | Notes |
| Sample Weight | ~0.4 | g | Accurately weighed. |
| Titrant | 0.1 N Iodine Solution | N | Standardized solution. |
| Solvent | 100 mL Water + 25 mL diluted Sulfuric Acid | mL | Water should be recently boiled and cooled. |
| Indicator | Starch TS | - | Added near the endpoint. |
| Stoichiometric Factor | 8.806 | mg C₆H₈O₆ / mL of 0.1 N Iodine | Each mL of 0.1 N iodine is equivalent to 8.806 mg of erythorbic acid.[3] |
Experimental Protocols
Protocol 1: Iodometric Titration of Erythorbic Acid
This protocol is based on the method described by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3]
1. Principle
Erythorbic acid is a strong reducing agent that reacts quantitatively with iodine in an acidic medium. The erythorbic acid is oxidized to dehydroerythorbic acid, while the iodine is reduced to iodide ions. The endpoint of the titration is detected by the formation of a blue-black complex between iodine and starch indicator.
2. Reagents and Materials
-
Erythorbic acid sample
-
0.1 N Iodine solution, standardized
-
Diluted sulfuric acid TS (Test Solution)
-
Starch indicator solution TS
-
Distilled water, recently boiled and cooled
-
Analytical balance
-
Burette, 50 mL
-
Erlenmeyer flask, 250 mL
-
Pipettes
-
Graduated cylinders
3. Procedure
-
Sample Preparation: Accurately weigh approximately 0.4 g of the erythorbic acid sample.
-
Dissolution: Dissolve the weighed sample in a 250 mL Erlenmeyer flask containing a mixture of 100 mL of recently boiled and cooled distilled water and 25 mL of diluted sulfuric acid TS.[3]
-
Titration: Immediately titrate the solution with standardized 0.1 N iodine solution.
-
Endpoint Detection: As the endpoint is approached (the solution turns a pale yellow), add a few drops of starch indicator solution. Continue the titration dropwise until the first permanent blue-black color appears.[3]
-
Record: Record the volume of 0.1 N iodine solution consumed.
-
Calculation: Calculate the percentage of erythorbic acid (C₆H₈O₆) in the sample using the following formula:
% Erythorbic Acid = (V × N × 8.806) / W × 100
Where:
-
V = Volume of iodine solution consumed (mL)
-
N = Normality of the iodine solution
-
W = Weight of the sample (mg)
-
8.806 = mg of erythorbic acid equivalent to 1 mL of 0.1 N iodine solution[3]
-
4. Quality Control
-
Perform the titration in triplicate to ensure the precision of the results.
-
The iodine solution should be standardized frequently as its concentration can change over time.
-
A blank titration should be performed to account for any impurities in the reagents.
Visualizations
Caption: Experimental workflow for the iodometric titration of erythorbic acid.
Caption: Redox reaction in the iodometric titration of erythorbic acid.
References
Troubleshooting & Optimization
Navigating the Instability of D-Ascorbic Acid: A Technical Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of D-Ascorbic acid in solution. This compound, a stereoisomer of L-Ascorbic acid (Vitamin C), shares its inherent instability in aqueous environments, posing a significant challenge in experimental and formulation settings. This guide offers practical troubleshooting, frequently asked questions, and detailed protocols to ensure the integrity and efficacy of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in solution?
A1: The degradation of this compound is primarily influenced by several factors:
-
Oxygen: As a potent antioxidant, this compound is highly susceptible to oxidation when exposed to air.[1][2]
-
pH: The rate of oxidation is significantly affected by the pH of the solution. Stability is greatest in acidic conditions (pH 3-5).[1][3] As the pH increases above 5, the ascorbate anion becomes the predominant and more reactive form.[1]
-
Temperature: Higher temperatures accelerate the rate of degradation.[1][4] Storing solutions at lower temperatures is crucial for maintaining stability.[4]
-
Light: Exposure to light, particularly UV radiation, can induce and accelerate the degradation process.[2]
-
Metal Ions: The presence of metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), catalyzes the oxidation of this compound.[2][3]
Q2: My this compound solution turned yellow/brown. What does this indicate?
A2: A yellow or brown discoloration is a visual indicator of this compound oxidation.[5] The initial oxidation product is dehydroascorbic acid, which is unstable and undergoes further degradation to form various colored compounds. If your solution has changed color, its potency is compromised, and it is generally not recommended for use in experiments where precise concentrations are critical.
Q3: How quickly does this compound degrade in a simple aqueous solution?
A3: The degradation rate is highly dependent on the conditions outlined in Q1. In a standard aqueous solution at room temperature and exposed to air and light, significant degradation can occur within hours to a few days. For instance, in one study, the concentration of ascorbic acid in orange juice dropped by 70% after 7 hours without stabilizers.[6]
Q4: Can I pre-make a large batch of this compound solution for my experiments?
A4: It is generally recommended to prepare fresh this compound solutions for each experiment to ensure accuracy.[7] If a stock solution is necessary, it must be properly stabilized and stored to minimize degradation. Even with stabilizers, it is best practice to use the solution within a short timeframe. For cell culture applications, some researchers recommend frequent additions of fresh ascorbic acid to the media to maintain the desired concentration.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Rapid discoloration of the solution. | 1. Presence of dissolved oxygen.2. Contamination with metal ions.3. Inappropriate pH of the solvent. | 1. Use deoxygenated water (e.g., by bubbling with nitrogen or argon gas).2. Add a chelating agent like EDTA to the solution.3. Adjust the pH of the solution to an acidic range (ideally pH 3-5). |
| Inconsistent experimental results. | Degradation of this compound leading to lower effective concentrations. | 1. Prepare fresh solutions immediately before each experiment.2. Incorporate stabilizers into your solution.3. Store stock solutions in airtight, opaque containers at low temperatures (2-8°C). |
| Precipitate formation in the solution. | Interaction with other components in a complex medium or degradation product formation. | 1. Ensure all components of the solution are compatible.2. Filter the solution after preparation.3. If precipitation occurs upon storage, it is a sign of instability and the solution should be discarded. |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Stock Solution
This protocol outlines the preparation of a 100 mM this compound stock solution with enhanced stability for general laboratory use.
Materials:
-
This compound powder
-
High-purity, deoxygenated water (autoclaved and cooled, or sparged with nitrogen/argon for at least 30 minutes)
-
Disodium EDTA (Ethylenediaminetetraacetic acid)
-
Ferulic acid (optional, for enhanced antioxidant stability)
-
α-Tocopherol (Vitamin E) (optional, for use with ferulic acid)
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Sterile, amber glass storage bottle
Procedure:
-
Prepare the Solvent: In a sterile beaker, add 80 mL of deoxygenated high-purity water.
-
Add Chelating Agent: Dissolve disodium EDTA to a final concentration of 0.05% w/v (0.5 mg/mL) to chelate any contaminating metal ions.[8] A typical concentration range is 25 to 50 ppm.[9]
-
(Optional) Add Synergistic Antioxidants: For enhanced stability, particularly in applications sensitive to oxidation, add ferulic acid to a final concentration of 0.5% and α-tocopherol to 1%.[10][11] Note that α-tocopherol is lipid-soluble and may require a suitable solvent or emulsifier depending on the final application.
-
Adjust pH: Adjust the pH of the solvent to between 3.0 and 3.5 using NaOH or HCl.[12] This acidic environment is optimal for this compound stability.
-
Dissolve this compound: Weigh the appropriate amount of this compound powder for a final concentration of 100 mM (17.61 g/L). Slowly add the powder to the prepared solvent while stirring gently to avoid introducing excess oxygen.
-
Final Volume Adjustment: Once the this compound is fully dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of the deoxygenated water and add it to the flask. Bring the solution to the final volume of 100 mL with deoxygenated water.
-
Storage: Immediately transfer the solution to a sterile, amber glass bottle, leaving minimal headspace. Seal the bottle tightly and store it in the dark at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C can be considered, though freeze-thaw cycles should be avoided.
Quantitative Data on Stability
The following tables summarize the impact of various conditions on this compound stability.
Table 1: Effect of Storage Temperature on Ascorbic Acid Degradation in Guava Juice (Storage in the Dark) [4]
| Storage Temperature (°C) | Degradation after 7 days (%) |
| 4-10 | Significantly reduced degradation |
| 25 | 23.4 |
| 35 | 56.4 |
Table 2: Effect of Stabilizing Agents on Ascorbic Acid Stability
| Stabilizer(s) | Concentration | pH | Storage Conditions | Stability Improvement | Reference |
| Metaphosphoric Acid | 2% | - | 96 hours | 98.0% of initial value remained | [13] |
| Metaphosphoric Acid | 1% | - | 96 hours | 95.5% of initial value remained | [13] |
| Orthophosphoric Acid | 3% | - | 96 hours | 90.5% of initial value remained | [13] |
| Hydrochloric Acid | 2% | - | 96 hours | 88.2% of initial value remained | [13] |
| Disodium EDTA | 0.05% w/v | 4.0 | - | Optimal concentration for stabilization; higher concentrations were detrimental. | [8] |
| Ferulic Acid + α-Tocopherol | 0.5% + 1% | - | Topical Solution | Improved chemical stability of vitamins C and E. | [10][11] |
| Selenium (IV) ions | 1 mg/L | - | 0.3 mM Ascorbic Acid | Increased stability by ~34% (from ~95 to ~127 days for 10% decomposition). | [3] |
| Magnesium (II) ions | 1 mg/L | - | 0.3 mM Ascorbic Acid | Increased stability by ~16% (to ~110 days for 10% decomposition). | [3] |
| Zinc (II) ions | 1 mg/L | - | 0.3 mM Ascorbic Acid | Decreased stability by ~23% (to ~73 days for 10% decomposition). | [3] |
Visualizing Degradation and Prevention
To further aid in understanding the processes involved, the following diagrams illustrate the degradation pathway and the recommended experimental workflow for preparing a stabilized solution.
Caption: Factors accelerating the oxidative degradation of this compound.
Caption: Recommended workflow for preparing a stable this compound solution.
References
- 1. Vitamin C - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What’s the Difference Between a $100 and $15 Face Cream? | The Strategist [nymag.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. [PDF] Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin. | Semantic Scholar [semanticscholar.org]
- 11. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. letsmakebeauty.com [letsmakebeauty.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Optimizing D-Ascorbic Acid for Antioxidant Synergy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments on optimizing D-Ascorbic acid concentration for antioxidant synergy.
Frequently Asked Questions (FAQs)
Q1: What is the difference in antioxidant activity between this compound and L-Ascorbic acid (Vitamin C)?
A1: L-Ascorbic acid is the biologically active form of Vitamin C, utilized by the body in various enzymatic and antioxidant processes.[1][2] this compound is a stereoisomer that exhibits similar chemical antioxidant properties in vitro because it can also donate electrons to neutralize free radicals. However, its biological (enzymatic) antioxidant activity in physiological systems is significantly lower. When designing experiments, it is crucial to recognize that while this compound can function as a chemical reducing agent, its physiological relevance may differ from that of L-Ascorbic acid.
Q2: Can this compound act as a pro-oxidant?
A2: Yes. Like L-Ascorbic acid, this compound can exhibit pro-oxidant activity, particularly in the presence of free transition metal ions like iron (Fe²⁺) and copper (Cu⁺).[3][4][5] In a process known as the Fenton reaction, ascorbic acid can reduce these metals (e.g., Fe³⁺ to Fe²⁺), which then react with hydrogen peroxide to generate highly reactive hydroxyl radicals.[3][5] This effect is concentration-dependent and more likely to occur in systems with an abundance of free metal ions.[5]
Q3: How do I determine if this compound has a synergistic antioxidant effect with another compound?
A3: To determine synergy, you must compare the antioxidant effect of the combination of this compound and your compound of interest to the effects of each compound individually. A synergistic effect occurs when the combined effect is greater than the sum of the individual effects.[6] A common method for quantifying this is the Combination Index (CI) model. A workflow for this process is detailed below.
Q4: What is the Combination Index (CI) and how is it calculated?
A4: The Combination Index (CI) is a quantitative measure used to assess the nature of the interaction between two drugs or compounds. The interpretation is as follows:
-
CI < 1: Synergy (the combined effect is greater than the sum of individual effects)
-
CI = 1: Additive effect (the combined effect is equal to the sum of individual effects)
-
CI > 1: Antagonism (the combined effect is less than the sum of individual effects)
The calculation is based on the dose of each compound required to produce a certain effect (e.g., 50% inhibition of free radicals, or IC50) alone and in combination.[6][7]
Experimental Troubleshooting Guides
Issue 1: High variability in my antioxidant assay results.
-
Possible Cause: Purity and Stability of this compound.
-
Solution: this compound, like its L-isomer, is susceptible to oxidation when exposed to light, heat, oxygen, and high pH.[1] Always use high-purity this compound and prepare fresh solutions for each experiment. Store stock solutions in dark, airtight containers at low temperatures.
-
-
Possible Cause: Assay Conditions.
-
Possible Cause: Inconsistent Reaction Time.
Issue 2: My results suggest an antagonistic or pro-oxidant effect.
-
Possible Cause: High Concentrations.
-
Solution: High concentrations of antioxidants can sometimes lead to pro-oxidant effects, especially in the presence of transition metals.[3][4] Perform a dose-response analysis over a wide range of concentrations for both the individual compounds and the combination to identify the optimal concentration range for antioxidant activity.
-
-
Possible Cause: Negative Compound Interactions.
Issue 3: I am not observing any significant antioxidant activity with this compound.
-
Possible Cause: Inappropriate Assay Selection.
-
Solution: Some antioxidant assays are more sensitive to certain types of antioxidants. The DPPH and ABTS assays are common for measuring general radical scavenging activity.[9][14] If you suspect a different mechanism of action (e.g., metal chelation), consider using an alternative assay like the Ferric Reducing Antioxidant Power (FRAP) assay.
-
-
Possible Cause: Insufficient Concentration.
-
Solution: The concentration of this compound may be too low to produce a measurable effect. Test a broader and higher range of concentrations. It is essential to determine the IC50 (the concentration required to inhibit 50% of the radicals) for the individual substance first.
-
Experimental Protocols & Data Management
General Workflow for Investigating Synergy
The following diagram outlines a typical workflow for assessing the synergistic antioxidant potential of this compound with another compound.
Caption: Workflow for assessing antioxidant synergy.
Protocol 1: DPPH Radical Scavenging Assay
This protocol is used to measure the free-radical scavenging capacity of a compound.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Store in the dark.
-
Sample Preparation: Prepare stock solutions of this compound, your test compound, and their combination in methanol at various concentrations.
-
Reaction: In a 96-well plate or cuvettes, add your sample solution to the DPPH solution. A typical ratio is 1:1, for instance, 100 µL of sample and 100 µL of DPPH solution.[10]
-
Control: Prepare a control sample containing only methanol and the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[15]
-
Measurement: Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.[16]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay also measures radical scavenging but is suitable for both hydrophilic and lipophilic compounds.
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or buffer) to an absorbance of approximately 0.700 at 734 nm.[15]
-
Sample Preparation: Prepare stock solutions of this compound, your test compound, and their combination at various concentrations.
-
Reaction: Add a small volume of your sample to the diluted ABTS•+ working solution (e.g., 10 µL of sample to 1 mL of ABTS•+ solution).
-
Control: Prepare a control sample using the solvent instead of the sample solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.[16]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.
Data Presentation Tables
Use the following tables to structure your experimental data and calculations.
Table 1: Sample DPPH/ABTS Assay Data Collection
| Concentration (µg/mL) | Replicate 1 Absorbance | Replicate 2 Absorbance | Replicate 3 Absorbance | Average Absorbance | % Inhibition |
|---|---|---|---|---|---|
| Control | 0.712 | 0.708 | 0.710 | 0.710 | 0% |
| This compound (C1) | 0.550 | 0.554 | 0.552 | 0.552 | 22.3% |
| Compound X (C2) | 0.610 | 0.605 | 0.608 | 0.608 | 14.4% |
| Combination (C1+C2) | 0.420 | 0.425 | 0.422 | 0.422 | 40.6% |
| ...additional concentrations | | | | | |
Table 2: IC50 and Combination Index (CI) Calculation Summary
| Compound / Combination | IC50 (µg/mL) |
|---|---|
| This compound (D_A) | Value from dose-response curve |
| Compound X (D_B) | Value from dose-response curve |
| Combination (D_A + D_B) | Value from dose-response curve |
| Calculated Combination Index (CI) | (D_A in combo / IC50_A) + (D_B in combo / IC50_B) |
| Result | Synergy (<1), Additive (=1), or Antagonism (>1) |
Signaling Pathways and Mechanisms
While this compound itself does not directly participate in signaling pathways in the same way a hormone or neurotransmitter does, its antioxidant action can protect cellular components from damage by reactive oxygen species (ROS), which are involved in numerous signaling cascades. A potential mechanism for synergy is the regeneration of a more potent antioxidant.
Caption: Theoretical mechanism of antioxidant synergy.
References
- 1. Vitamin C - Wikipedia [en.wikipedia.org]
- 2. Vitamin C - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Two Faces of Vitamin C—Antioxidative and Pro-Oxidative Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. 2.4.2. DPPH and ABTS Radical Scavenging Activity and Ferric-Reducing Antioxidant Power (FRAP) [bio-protocol.org]
- 11. Antioxidative Effects of Ascorbic Acid and Astaxanthin on ARPE-19 Cells in an Oxidative Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. 2.6. The Antioxidant Activity (DPPH, ABTS, and FRAP) [bio-protocol.org]
Troubleshooting peak tailing in D-Ascorbic acid HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the HPLC analysis of D-Ascorbic acid, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common chromatographic problem that can affect quantification and resolution. It is often characterized by an asymmetry factor > 1.2. Below are common questions and answers to guide you through troubleshooting this issue.
Q1: My this compound peak is tailing. What are the most likely causes?
Peak tailing in the HPLC analysis of this compound can stem from both chemical and physical issues within your HPLC system.
-
Chemical Causes: These are related to interactions between this compound and the stationary phase. The primary chemical cause is secondary interactions with residual silanol groups on the silica-based column packing.[1] At a mobile phase pH close to or above the pKa of this compound (pKa₁ ≈ 4.2) and the pKa of silanol groups (pKa ≈ 3.5-4.5), both can be ionized, leading to electrostatic interactions that cause peak tailing.
-
Physical Causes: These are related to the physical state of your HPLC system and column. Common physical causes include:
-
Column Voids: A void at the column inlet can cause the sample to spread before it reaches the stationary phase.
-
Blocked Frit: A partially blocked column inlet frit can distort the sample flow path.
-
Extra-Column Dead Volume: Excessive tubing length or improperly seated fittings can lead to band broadening and peak tailing.
-
Column Contamination: Adsorption of sample matrix components or other contaminants on the column can create active sites that cause tailing.
-
A logical approach to troubleshooting this issue is presented in the workflow diagram below.
Caption: A flowchart to diagnose and resolve peak tailing.
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical factor in controlling the peak shape of this compound. To obtain a symmetrical peak, it is essential to suppress the ionization of both the this compound molecule and the residual silanol groups on the column's stationary phase.
This compound has a pKa₁ of approximately 4.2. Above this pH, it will be in its anionic form. Residual silanol groups on the silica packing are acidic and have a pKa in the range of 3.5 to 4.5. When these groups are ionized, they carry a negative charge. The electrostatic repulsion between the negatively charged this compound and the negatively charged silanol groups, as well as other secondary interactions, can lead to significant peak tailing.
By lowering the mobile phase pH to a value of 3.0 or below, both this compound and the silanol groups will be in their protonated, neutral forms. This minimizes unwanted secondary interactions and promotes a single, well-defined retention mechanism, resulting in a sharp, symmetrical peak.
Caption: Influence of mobile phase pH on analyte and stationary phase.
Q3: Can the buffer concentration in my mobile phase impact peak tailing?
Yes, the buffer concentration is important. A buffer is used to maintain a constant pH. If the buffer concentration is too low, it may not have enough capacity to control the pH at the point of injection, where the sample is introduced, or to counteract the effects of the silica surface itself. This can lead to localized pH shifts and inconsistent ionization of this compound and silanol groups, resulting in peak tailing. A buffer concentration in the range of 10-25 mM is typically sufficient for good peak shape.
Q4: I've optimized the mobile phase, but the peak is still tailing. What else can I do?
If you have addressed the chemical causes and are still observing peak tailing, it is time to investigate potential physical issues with your HPLC system:
-
Check for Column Voids: Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced.
-
Examine Fittings and Tubing: Ensure all fittings are properly seated to avoid dead volume. Use tubing with a small internal diameter and keep the length to a minimum, especially between the column and the detector.
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent (e.g., a high percentage of organic solvent). Always check the column's manual for recommended flushing procedures.
-
Consider an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. If you are using an older column, switching to a newer, end-capped column can significantly improve the peak shape for polar analytes like this compound.
Frequently Asked Questions (FAQs)
Q: What is a typical mobile phase for this compound analysis?
A: A common mobile phase for this compound on a C18 column is a mixture of a low pH aqueous buffer and an organic modifier. For example, a mobile phase consisting of 5:95 (v/v) acetonitrile and a 25 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is often effective.
Q: What type of HPLC column is best for this compound?
A: A reverse-phase C18 column is most commonly used. To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column.
Q: Can sample overload cause peak tailing for this compound?
A: While severe sample overload can lead to peak distortion, it more commonly results in "fronting" (a leading edge to the peak). However, if you are injecting a very high concentration of this compound, it is worth diluting your sample to see if the peak shape improves.
Q: How does temperature affect the analysis?
A: Maintaining a constant and controlled column temperature (e.g., 25-30 °C) is important for reproducible retention times. While temperature has a less direct effect on tailing compared to pH, extreme temperatures can affect mobile phase viscosity and the kinetics of interaction, potentially influencing peak shape.
Quantitative Data Summary
The following table summarizes the expected impact of various HPLC parameters on the peak shape of this compound. The peak asymmetry factor is a common measure of tailing, with a value of 1.0 being perfectly symmetrical.
| Parameter | Change | Expected Effect on Peak Asymmetry | Rationale |
| Mobile Phase pH | Decrease from 4.5 to 2.5 | Significant Decrease | Suppresses ionization of this compound and silanol groups, minimizing secondary interactions. |
| Increase from 2.5 to 4.5 | Significant Increase | Increases ionization, leading to electrostatic repulsion and secondary interactions. | |
| Buffer Concentration | Increase from 5 mM to 25 mM | Decrease | Provides better pH control at the injector and column head, ensuring consistent ionization state. |
| Decrease from 25 mM to 5 mM | Increase | Insufficient buffering capacity can lead to local pH shifts and peak distortion. | |
| Organic Modifier % | Slight Increase | Minor Decrease/No significant change | Can sometimes improve peak shape by altering selectivity and interaction kinetics. |
| Column Type | Switch to End-Capped | Significant Decrease | Reduces the number of active silanol sites available for secondary interactions. |
| Sample Concentration | Decrease | Minor Decrease (if overloaded) | Reduces the potential for non-linear isotherm behavior that can lead to peak asymmetry. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (pH 3.0 Phosphate Buffer)
-
Prepare 1 M Potassium Phosphate Monobasic (KH₂PO₄) Stock Solution: Dissolve 136.09 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Prepare 25 mM KH₂PO₄ Solution: Pipette 25 mL of the 1 M stock solution into a 1 L volumetric flask and dilute to the mark with HPLC-grade water.
-
Adjust pH: While stirring, add 85% phosphoric acid (H₃PO₄) dropwise to the 25 mM KH₂PO₄ solution until the pH meter reads 3.0.
-
Filter: Filter the buffer through a 0.45 µm membrane filter to remove any particulates.
-
Prepare Mobile Phase: Mix the filtered buffer with the desired amount of HPLC-grade organic modifier (e.g., acetonitrile). For a 95:5 aqueous to organic ratio, mix 950 mL of the pH 3.0 buffer with 50 mL of acetonitrile.
-
Degas: Degas the final mobile phase using sonication or vacuum filtration before use.
Protocol 2: Column Flushing and Conditioning
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Initial Flush: Flush the column with HPLC-grade water for 20-30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Organic Flush: Gradually increase the organic solvent (e.g., acetonitrile or methanol) concentration to 100% and flush for at least 1 hour.
-
Equilibration: Before analysis, equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved. Always ensure the mobile phase is miscible with the solvent currently in the column.
References
Technical Support Center: L-Ascorbic Acid Quantification in the Presence of Erythorbic Acid
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are quantifying L-Ascorbic acid and may encounter interference from its stereoisomer, erythorbic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between L-ascorbic acid and erythorbic acid?
A1: L-ascorbic acid (Vitamin C) and erythorbic acid are stereoisomers, meaning they share the same chemical formula (C₆H₈O₆) and molecular weight but differ in the three-dimensional arrangement of their atoms.[1] Specifically, they are epimers that differ in the stereochemistry at the C5 position. While this structural difference does not significantly impact their antioxidant properties, it is the reason for their differing biological activities. Erythorbic acid has only about 5% of the vitamin C activity of L-ascorbic acid.[2][3][4]
Q2: Why does erythorbic acid interfere with the quantification of L-ascorbic acid?
A2: Erythorbic acid interferes with many common methods for L-ascorbic acid quantification because it possesses similar chemical properties, particularly its reducing (antioxidant) capabilities.[1] Methods that rely on the redox reaction of L-ascorbic acid, such as titration and certain spectrophotometric assays, will also detect erythorbic acid, leading to an overestimation of the L-ascorbic acid content.[1][2]
Q3: Which analytical methods are most susceptible to interference from erythorbic acid?
A3: Titrimetric methods, such as the 2,6-dichloroindophenol (DCPIP) titration, and general spectrophotometric methods that measure the reduction of a colored compound are highly susceptible to interference from erythorbic acid.[1] This is because both molecules have similar reducing potentials, causing them to react indiscriminately with the assay reagents.
Q4: Is there a reliable method to quantify L-ascorbic acid without interference from erythorbic acid?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method to separate and independently quantify L-ascorbic acid and erythorbic acid in the same sample.[1][2][5][6][7] HPLC methods can achieve baseline separation of the two isomers, allowing for accurate quantification of each.
Q5: Are enzymatic assays a viable alternative for specific L-ascorbic acid quantification?
A5: Enzymatic assays can offer high specificity. For instance, ascorbate oxidase will act on both L-ascorbic acid and erythorbic acid. However, by measuring the signal before and after treatment with the enzyme, it is possible to determine the total concentration of both. To specifically quantify L-ascorbic acid in the presence of erythorbic acid, a highly specific enzyme that only reacts with the L-isomer would be required. While some enzymes exhibit stereospecificity, the common ascorbate oxidase does not differentiate between the two.
Troubleshooting Guides
Issue 1: Overestimation of L-Ascorbic Acid Content Using Titration
Symptom: You suspect your L-ascorbic acid concentration is artificially high when using the DCPIP titration method, and your sample may contain erythorbic acid as a food additive.
Cause: The DCPIP reagent is a redox indicator that is reduced by both L-ascorbic acid and erythorbic acid, leading to a combined measurement.
Solution:
-
Method Confirmation: First, confirm if your sample is likely to contain erythorbic acid (e.g., processed foods, beverages).
-
Alternative Method: Switch to an HPLC-based method for accurate quantification. HPLC can separate the two isomers, providing distinct concentration values for each.
-
Sample Pre-treatment (Advanced): While less common, enzymatic pre-treatment with a specific L-ascorbic acid-degrading enzyme (if available and validated) could theoretically be used to selectively remove L-ascorbic acid before titrating for erythorbic acid, with the difference representing the L-ascorbic acid content. However, this is complex and not a standard procedure.
Issue 2: Inability to Separate L-Ascorbic Acid and Erythorbic Acid Peaks in HPLC
Symptom: Your HPLC chromatogram shows a single, broad peak or two co-eluting peaks for L-ascorbic acid and erythorbic acid.
Cause: The HPLC column and mobile phase are not optimized for the separation of these stereoisomers.
Solution:
-
Column Selection: Employ a column known to be effective for this separation. Amine-bonded (e.g., LiChrosorb-NH2) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns (e.g., ZIC-HILIC) have proven successful.[5][7] Reversed-phase columns can also be used with appropriate mobile phase modifications.[6]
-
Mobile Phase Optimization:
-
Detector Settings: Use a UV detector set to a wavelength where both compounds have strong absorbance, typically around 254-266 nm.[5][6]
Data Summary
Table 1: Interference of Erythorbic Acid in Non-Chromatographic Methods
| Analytical Method | Nature of Interference | Reported Magnitude of Overestimation | Reference |
| DCPIP Titration | Erythorbic acid reduces DCPIP, similar to L-ascorbic acid. | Not specifically quantified, but leads to falsely high values. | [1] |
| Spectrophotometry | Erythorbic acid causes elevated absorbance readings in redox-based assays. | Can account for 7-23% of the apparent Vitamin C in plasma after ingestion. | [1][2] |
Table 2: HPLC Methods for the Separation of L-Ascorbic Acid and Erythorbic Acid
| HPLC Column | Mobile Phase | Detection | Reference |
| LiChrosorb-NH2 | Acetonitrile:Acetic Acid:Water (87:2:11, v/v/v) | UV at 254 nm | [5] |
| ZIC-HILIC | Acetic acid solution with EDTA disodium salt | LC-MS/MS | [7] |
| Reversed-Phase | Aqueous buffer (pH 5.4) with n-octylamine | UV at 266 nm | [6] |
Experimental Protocols
Protocol 1: Quantification by Titration with 2,6-dichloroindophenol (DCPIP)
-
Principle: This method is based on the reduction of the colored DCPIP dye by ascorbic acid to a colorless compound. The endpoint is the persistence of the pink color of excess DCPIP in an acidic solution.
-
Reagents:
-
Standard L-ascorbic acid solution
-
DCPIP solution
-
Metaphosphoric acid - acetic acid solution
-
-
Procedure:
-
Prepare a standard solution of L-ascorbic acid.
-
Standardize the DCPIP solution by titrating it against the known L-ascorbic acid standard until a faint pink color persists for at least 15 seconds.
-
Extract the sample containing L-ascorbic acid using the metaphosphoric acid - acetic acid solution.
-
Titrate the sample extract with the standardized DCPIP solution until the endpoint is reached.
-
Calculate the L-ascorbic acid content based on the volume of DCPIP solution used.
-
-
Note: This method is not recommended for samples containing erythorbic acid due to significant interference.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
-
Principle: This method separates L-ascorbic acid and erythorbic acid based on their differential interactions with the stationary phase of an HPLC column, allowing for their individual quantification.
-
Apparatus:
-
HPLC system with a UV detector
-
LiChrosorb-NH2 column (or other suitable column)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Ammonium monophosphate
-
L-ascorbic acid and erythorbic acid standards
-
-
Procedure:
-
Prepare the mobile phase: a mixture of acetonitrile, acetic acid, and water (87:2:11, v/v).[5]
-
Pre-treat the LiChrosorb-NH2 column with a 0.1 M ammonium monophosphate solution.[5]
-
Prepare standard solutions of L-ascorbic acid and erythorbic acid in the mobile phase.
-
Inject the standards to determine their retention times and create a calibration curve.
-
Prepare the sample by extracting with a suitable solvent (e.g., metaphosphoric acid solution) and filtering through a 0.45 µm filter.
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the L-ascorbic acid and erythorbic acid peaks based on their retention times and the calibration curve.
-
Visualizations
Caption: Logical workflow demonstrating the interference of erythorbic acid in non-specific quantification methods versus the accurate separation achieved with HPLC.
Caption: A simplified experimental workflow for the accurate quantification of L-ascorbic acid and erythorbic acid using HPLC.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. Influence of dietary intakes of erythorbic acid on plasma vitamin C analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. utm.mx [utm.mx]
- 5. Separative determination of ascorbic acid and erythorbic acid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of L-ascorbic acid and D-iso-ascorbic acid by HPLC (Type-II) | OIV [oiv.int]
- 7. [Quantitative Analysis of L-Ascorbic Acid and Erythorbic Acid in Foods by HPLC, and Confirmation Method by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Ascorbic acid stability under different pH and temperature conditions
Technical Support Center: D-Ascorbic Acid Stability
A Note on Ascorbic Acid Isomers: This document focuses on the stability of ascorbic acid. It is important to note that while the user specified this compound, the vast majority of scientific research and commercial application is centered on L-Ascorbic acid, also known as Vitamin C. This compound is a stereoisomer of L-Ascorbic acid but does not possess the same biological activity. The stability data presented here is primarily for L-Ascorbic acid, as it is the most relevant for researchers, scientists, and drug development professionals. The principles of degradation concerning pH and temperature are generally applicable to both isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of ascorbic acid in solution?
A1: The stability of ascorbic acid is influenced by a combination of factors, including:
-
Temperature: Higher temperatures significantly accelerate the degradation of ascorbic acid.[1][2][3]
-
pH: The rate of degradation is pH-dependent. Aerobic degradation is faster at higher pH values, while anaerobic degradation is retarded at higher pH.[1]
-
Oxygen: The presence of oxygen is a critical factor, leading to oxidative degradation.[1][2]
-
Light: Exposure to light, particularly UV radiation, can promote degradation.[4]
-
Metal Ions: The presence of metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of ascorbic acid.[4][5]
Q2: How does pH influence the degradation pathway of ascorbic acid?
A2: The pH of the solution plays a crucial role in determining the degradation products of ascorbic acid.
-
Acidic Conditions (Low pH): Under aerobic conditions in an acidic solution, ascorbic acid degrades to 2-furoic acid and 3-hydroxy-2-pyrone via dehydroascorbic acid. In an anaerobic environment, the primary degradation product is furfural.[6] Low pH conditions generally favor the formation of furfural, 2-furoic acid, and 3-hydroxy-2-pyrone.[6]
-
Alkaline Conditions (High pH): In alkaline solutions, the auto-oxidation of ascorbic acid accelerates, leading to hydrolysis to 2,3-diketogulonic acid.[2] At a pH above 7, an unknown compound can become the main degradation product.[6]
Q3: What is the difference between aerobic and anaerobic degradation of ascorbic acid?
A3: The degradation of ascorbic acid can proceed through two different pathways depending on the presence of oxygen:
-
Aerobic Degradation: This pathway occurs in the presence of oxygen and is generally faster than anaerobic degradation.[1] It involves the oxidation of ascorbic acid to dehydroascorbic acid, which is then further degraded.[6]
-
Anaerobic Degradation: This pathway occurs in the absence of oxygen. The degradation rate is slower compared to the aerobic pathway.[1]
Q4: Is there a difference in stability between different forms of Vitamin C used in formulations?
A4: Yes, different forms and derivatives of Vitamin C exhibit varying stability. L-ascorbic acid is the most potent but also the most unstable form.[7] Derivatives such as sodium ascorbate, magnesium ascorbyl phosphate, ethyl ascorbic acid, and tetrahexyldecyl ascorbate are generally more stable but may have different potency and solubility characteristics.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of ascorbic acid concentration in my formulation. | High storage temperature. | Store the formulation at lower temperatures, ideally under refrigeration, to slow down the degradation rate.[5] |
| Exposure to oxygen. | Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. | |
| Presence of metal ion contamination. | Use high-purity reagents and deionized water. Consider adding a chelating agent like EDTA to bind metal ions. | |
| Discoloration (browning) of the ascorbic acid solution. | Non-enzymatic browning reactions. | This is a common result of ascorbic acid degradation, especially at elevated temperatures.[8] Lowering the storage temperature can help minimize this. |
| Formation of degradation products like furfural. | Control the pH of the solution. Furfural formation is favored under acidic conditions.[6] | |
| Inconsistent results in stability studies. | Fluctuation in pH. | The pH of the solution can change as ascorbic acid degrades.[2] Regularly monitor and adjust the pH of the buffer system. |
| Variable oxygen exposure. | Ensure consistent and minimal exposure to oxygen across all experimental setups. |
Data on Ascorbic Acid Stability
Table 1: Effect of Temperature on Ascorbic Acid Degradation
| Temperature | Observation | Reference |
| 4°C and 25°C | In liposomes, ascorbic acid retained 67% and 30% of its content, respectively, after 7 weeks. | [2] |
| 25°C and 35°C | In guava juice stored in the dark for 7 days, ascorbic acid degraded by 23.4% and 56.4%, respectively. | [2] |
| 60°C vs 100°C | After 2 hours at pH 4, the concentration of the degradation product furfural was 0.01 mg/L at 60°C and 2.88 mg/L at 100°C. | [6] |
| 80°C to 100°C | Increasing temperature accelerates the degradation of ascorbic acid in buffer solutions. | [1] |
| 150°C to 190°C | The degradation rate constant (k) for ascorbic acid increased with rising temperatures in hot-compressed water. | [8] |
Table 2: Effect of pH on Ascorbic Acid Degradation
| pH | Condition | Observation | Reference |
| 5.0 vs 7.0 | Aerobic | Degradation was faster at pH 7.0 than at pH 5.0. | [1] |
| 5.0 vs 7.0 | Anaerobic | Degradation was retarded at higher pH values. | [1] |
| 3.4 vs 8.1 | Aqueous Media | Ascorbic acid was more stable at pH 3.4 and less stable at pH 8.1, where 39.5% was lost. | [9] |
| 1 to 10 | Heated at 100°C for 2h | Low pH favored the formation of furfural, 2-furoic acid, and 3-hydroxy-2-pyrone. At pH 10, these were minimal. | [6] |
| 5.0, 7.0, 9.5 | Hot-compressed water | Degradation was much faster in the acidic environment (pH 5.0). | [8] |
Experimental Protocols
Methodology for Studying Thermal Degradation Kinetics of Ascorbic Acid
This protocol is based on the methodology described by Nguyen, Ha, and Tai (2020).[1]
-
Preparation of Buffer Solutions:
-
Prepare a 0.2 M sodium acetate buffer for pH 5.0.
-
Prepare a 0.1 M sodium phosphate buffer for pH 7.0.
-
-
Sample Preparation:
-
Dissolve L-ascorbic acid in the prepared buffer solutions to achieve the desired initial concentration (e.g., 0.28 mM, 0.57 mM, 1.42 mM).
-
-
Thermal Treatment:
-
Place the prepared ascorbic acid solutions in a temperature-controlled water bath set to the desired experimental temperatures (e.g., 80°C, 90°C, 100°C).
-
To study the effect of oxygen, the molar ratio of ascorbic acid to oxygen can be varied.
-
-
Sampling:
-
At regular time intervals, withdraw aliquots of the heated solution.
-
Immediately cool the samples in an ice bath to stop the degradation reaction.
-
-
Analysis of Ascorbic Acid Concentration:
-
Determine the concentration of remaining ascorbic acid using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Kinetic Analysis:
-
Plot the concentration of ascorbic acid versus time for each temperature and pH condition.
-
Determine the degradation rate constants (k) by fitting the experimental data to an appropriate kinetic model (e.g., first-order or biphasic model).
-
Visualizations
Caption: Experimental workflow for studying ascorbic acid degradation kinetics.
Caption: Simplified degradation pathways of ascorbic acid.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A model study on rate of degradation of L-ascorbic acid during processing using home-produced juice concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 8. Frontiers | Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water [frontiersin.org]
- 9. sysrevpharm.org [sysrevpharm.org]
Technical Support Center: Analysis of Erythorbic Acid in Complex Samples
Welcome to the technical support center for the analysis of erythorbic acid in complex samples. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of erythorbic acid, with a focus on overcoming matrix effects.
Question: I am observing significant signal suppression for erythorbic acid in my LC-MS/MS analysis of processed meat samples. What are the likely causes and how can I mitigate this?
Answer:
Signal suppression in LC-MS/MS analysis of erythorbic acid in processed meat is a common issue arising from high concentrations of co-eluting matrix components.
Probable Causes:
-
Ionization Competition: Components in the meat matrix, such as salts, fats, and proteins, can compete with erythorbic acid for ionization in the MS source, leading to a reduced analyte signal.
-
Co-eluting Interferences: The complex nature of processed meat can lead to numerous endogenous compounds eluting at or near the same retention time as erythorbic acid.
Troubleshooting Steps:
-
Optimize Sample Preparation: A robust sample preparation protocol is crucial. Consider implementing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method tailored for meat samples. This typically involves an extraction with a buffered solvent followed by dispersive solid-phase extraction (dSPE) cleanup to remove fats and other interferences.
-
Chromatographic Separation: Enhance the separation of erythorbic acid from matrix components.
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase chromatography for retaining and separating highly polar compounds like erythorbic acid from less polar matrix interferences.[1]
-
Gradient Optimization: A well-designed gradient elution can help to separate erythorbic acid from the bulk of the matrix components.
-
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression by ensuring that the standards and samples experience similar matrix effects.
-
Use of an Internal Standard: A structurally similar, stable isotope-labeled internal standard is the ideal way to correct for both extraction efficiency and matrix effects. If a labeled standard for erythorbic acid is unavailable, a closely related compound that behaves similarly under the analytical conditions can be used.
Question: My erythorbic acid peak shape is poor (tailing or fronting) when analyzing fruit juice samples by HILIC. What could be causing this?
Answer:
Poor peak shape in HILIC is often related to the injection solvent, mobile phase composition, or column equilibration.
Probable Causes:
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion.
-
Inadequate Column Equilibration: HILIC columns require sufficient time to form a stable water layer on the stationary phase for proper retention and peak shape.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of erythorbic acid and its interaction with the stationary phase.
Troubleshooting Steps:
-
Adjust Injection Solvent: If possible, dissolve the final sample extract in a solvent that is as close as possible in composition to the initial mobile phase (high organic content).
-
Ensure Proper Equilibration: Equilibrate the HILIC column with the initial mobile phase for a longer period, for instance, for 10-15 column volumes, before the first injection and between runs.
-
Optimize Mobile Phase Buffer: Ensure the mobile phase is adequately buffered to maintain a consistent pH. Small adjustments to the pH can sometimes improve peak shape.
-
Check for Contamination: Contaminants from the sample matrix can accumulate on the column and affect peak shape. A proper sample cleanup, such as Solid-Phase Extraction (SPE), can help.
Question: I'm seeing low and inconsistent recovery of erythorbic acid from dairy samples. What are the key factors to consider?
Answer:
Low and variable recovery of erythorbic acid from dairy matrices is often due to its instability and interactions with matrix components like proteins and fats.
Probable Causes:
-
Degradation: Erythorbic acid is susceptible to oxidation, especially in neutral or alkaline conditions and in the presence of metal ions.
-
Protein Binding: Erythorbic acid can bind to proteins in the dairy matrix, leading to incomplete extraction.
-
Inefficient Extraction: The high fat and protein content of dairy can make efficient extraction of the polar erythorbic acid challenging.
Troubleshooting Steps:
-
Sample Stabilization: Immediately after sampling, acidify the sample to a pH below 4 to improve the stability of erythorbic acid. Metaphosphoric acid or trichloroacetic acid are commonly used for this purpose.
-
Protein Precipitation: Incorporate a protein precipitation step in your sample preparation. Acetonitrile is a common choice for this.
-
Effective Extraction and Cleanup:
-
Use a robust extraction solvent.
-
Employ a cleanup step like SPE to remove fats and other interfering substances. A polymeric reversed-phase SPE cartridge can be effective.
-
-
Work Quickly and at Low Temperatures: Minimize the time between sample collection and analysis, and keep samples cool to reduce degradation.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of erythorbic acid analysis?
A1: Matrix effects are the alteration of the ionization efficiency of erythorbic acid by co-eluting compounds from the sample matrix. This can result in either signal suppression (a decrease in the analyte response) or signal enhancement (an increase in the analyte response), leading to inaccurate quantification.[2]
Q2: How can I quantify the matrix effect for my specific sample type?
A2: The matrix effect can be quantified by comparing the peak area of erythorbic acid in a standard solution prepared in a pure solvent to its peak area in a post-extraction spiked blank matrix sample at the same concentration. The matrix effect percentage can be calculated using the following formula:
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
A negative percentage indicates signal suppression, while a positive percentage indicates signal enhancement.
Q3: What is the difference between matrix-matched calibration and the standard addition method?
A3: Matrix-matched calibration involves preparing a series of calibration standards in a blank sample matrix that is free of the analyte. This approach is suitable when a representative blank matrix is available. The standard addition method involves adding known amounts of the erythorbic acid standard to the actual sample extracts. This method is often used when a blank matrix is not available or when the matrix composition varies significantly between samples.
Q4: Why is HILIC often preferred over reversed-phase chromatography for erythorbic acid analysis?
A4: Erythorbic acid is a very polar compound. In reversed-phase chromatography, which uses a nonpolar stationary phase, erythorbic acid has little retention and may elute in the void volume, co-eluting with many other polar matrix components. HILIC uses a polar stationary phase and a mobile phase with a high organic solvent content, which allows for better retention and separation of very polar compounds like erythorbic acid from less polar interferences.[1]
Q5: How can I ensure the stability of erythorbic acid during sample preparation and analysis?
A5: Erythorbic acid is prone to oxidation. To ensure its stability:
-
Keep samples and standards at a low pH (ideally below 4).
-
Work at low temperatures (e.g., on ice).
-
Minimize exposure to air and light.
-
Use freshly prepared solutions.
-
Consider adding a chelating agent like EDTA to the extraction solvent to bind metal ions that can catalyze oxidation.
Data Presentation
Illustrative Matrix Effects on Erythorbic Acid Analysis by LC-MS/MS
The following table provides an illustrative summary of potential matrix effects observed for erythorbic acid in different complex sample matrices. These values are representative and can vary depending on the specific sample composition and analytical method used.
| Sample Matrix | Typical Matrix Components | Predominant Matrix Effect | Illustrative Signal Suppression (%) | Recommended Mitigation Strategy |
| Processed Meat | Fats, proteins, salts, curing agents | Suppression | 30 - 60% | QuEChERS with dSPE cleanup, HILIC, Matrix-Matched Calibration |
| Fruit Juice | Sugars, organic acids, polyphenols | Suppression | 15 - 40% | SPE, Sample Dilution, HILIC |
| Dairy (Milk) | Proteins (casein), fats, lactose | Suppression | 20 - 50% | Protein Precipitation, SPE, Matrix-Matched Calibration |
Experimental Protocols
Key Experiment 1: QuEChERS Sample Preparation for Erythorbic Acid in Processed Meat
This protocol is a general guideline and should be optimized for your specific application.
1. Sample Homogenization:
-
Weigh 10 g of a representative meat sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate internal standard.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine). For fatty matrices, also include 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 x g for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase before injection into the LC-MS/MS system.
Key Experiment 2: Solid-Phase Extraction (SPE) for Erythorbic Acid in Fruit Juice
This protocol is a general guideline and should be optimized.
1. Sample Pre-treatment:
-
Centrifuge the fruit juice sample to remove pulp and other solids.
-
Dilute 1 mL of the supernatant with 4 mL of 1% formic acid in water.
2. SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg) with 3 mL of methanol followed by 3 mL of water.
3. Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 3 mL of water to remove sugars and other polar interferences.
5. Elution:
-
Elute the erythorbic acid with 2 x 1 mL of methanol into a collection tube.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting decision tree for erythorbic acid analysis.
Caption: Workflow for erythorbic acid analysis in complex samples.
References
Technical Support Center: Analysis of D-Ascorbic Acid and Its Degradation Products
Welcome to the technical support center for the analysis of D-Ascorbic acid (Vitamin C) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying common degradation products, troubleshooting analytical methods, and accessing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products of this compound I should be aware of in my experiments?
A1: this compound is highly susceptible to degradation, influenced by factors such as pH, temperature, light, oxygen, and the presence of metal ions.[1][2] The primary degradation pathway involves oxidation to L-dehydroascorbic acid (DHA), which can be reversible.[3] However, DHA can undergo further irreversible hydrolysis and oxidation to form several other products.
Key Degradation Products:
-
L-Dehydroascorbic acid (DHA): The initial, reversible oxidation product.[3]
-
2,3-Diketogulonic acid (DKG): Formed from the irreversible hydrolysis of DHA.[3]
-
Furfural: A major degradation product under anaerobic and acidic conditions.[2][4]
-
2-Furoic Acid: Formed under aerobic conditions in acidic solutions.[2][4]
-
3-Hydroxy-2-pyrone: Another degradation product formed under aerobic conditions.[2][4]
-
Oxalic Acid: A further oxidation product.
-
L-Threonic Acid: Can be formed from the degradation of DKG.
Q2: Which analytical technique is most suitable for detecting and quantifying this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and robust method for the simultaneous determination of ascorbic acid and its various degradation products.[5] HPLC offers high sensitivity, specificity, and the ability to separate complex mixtures. Common detectors used with HPLC for this analysis include UV/Vis, Diode Array (DAD), and Mass Spectrometry (MS) for more definitive identification.[5] Other viable techniques include High-Performance Thin-Layer Chromatography (HPTLC) for rapid screening and UV-Vis Spectrophotometry for quantifying total ascorbic acid.[6]
Q3: My this compound standard solution seems to degrade quickly. How can I ensure its stability during analysis?
A3: The instability of ascorbic acid solutions is a common challenge. To minimize degradation, consider the following:
-
Solvent Choice: Prepare solutions in deoxygenated, purified water (e.g., Milli-Q) or a slightly acidic buffer (pH 3-4) to improve stability.
-
Stabilizing Agents: Add antioxidants such as metaphosphoric acid or dithiothreitol (DTT) to the solvent.[7]
-
Temperature: Prepare solutions fresh and keep them on ice or in a refrigerated autosampler (around 4°C) during the analytical run.
-
Light and Oxygen: Protect solutions from light by using amber vials or covering them with aluminum foil. Minimize headspace in vials to reduce oxygen exposure.
-
pH: Maintain a low pH, as the degradation rate increases in neutral and alkaline conditions.[8]
This compound Degradation Pathways
The degradation of this compound can proceed through both aerobic and anaerobic pathways, leading to a variety of products. The following diagram illustrates the major degradation routes.
Caption: Major degradation pathways of this compound.
Quantitative Data on this compound Degradation
The rate of this compound degradation is significantly influenced by temperature and pH. The following tables summarize the degradation rate constants (k) under various conditions.
Table 1: Effect of Temperature and pH on the Degradation Rate Constant (k) of Ascorbic Acid
| Temperature (°C) | pH | Degradation Rate Constant (k) (min⁻¹) |
| 80 | 5.0 | Varies with O₂ ratio |
| 90 | 5.0 | Varies with O₂ ratio |
| 100 | 5.0 | Varies with O₂ ratio |
| 80 | 7.0 | Varies with O₂ ratio |
| 90 | 7.0 | Varies with O₂ ratio |
| 100 | 7.0 | Varies with O₂ ratio |
| 150 | 5.0 | 0.00439 - 0.01279 |
| 190 | 5.0 | 0.01380 - 0.01768 |
| 150 | 7.0 | 0.00439 - 0.01279 |
| 190 | 7.0 | 0.01380 - 0.01768 |
| 150 | 9.5 | 0.00439 - 0.01279 |
| 190 | 9.5 | 0.01380 - 0.01768 |
Data compiled from studies on thermal degradation kinetics.[8][9]
Table 2: Formation of Degradation Products at 100°C for 2 hours at Different pH Values
| Degradation Product | pH 1 | pH 4 | pH 10 |
| Furfural (mg/L) | High | 2.88 | 0.1 |
| 2-Furoic Acid (mg/L) | Present | 0.56 | Not Detected |
| 3-Hydroxy-2-pyrone (mg/L) | Present | 3.68 | 0.02 |
Data from a study on the effect of pH on degradation products.[4]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for Ascorbic Acid | - Secondary interactions with residual silanols on the column. - pH of the mobile phase close to the pKa of ascorbic acid (~4.2). | - Use a mobile phase with a lower pH (e.g., 2.5-3.0) to ensure ascorbic acid is fully protonated. - Add a competitive base (e.g., triethylamine) to the mobile phase in small amounts. - Use an end-capped column or a column with a different stationary phase. |
| Poor Resolution Between Degradation Products | - Inappropriate mobile phase composition or gradient. - Column losing efficiency. | - Optimize the mobile phase composition (e.g., adjust organic modifier concentration, use ion-pairing agents). - Adjust the gradient slope for better separation. - Replace the column if it's old or has been used extensively. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature.[10][11] - Pump malfunction.[11] | - Prepare fresh mobile phase daily and ensure accurate pH adjustment. - Use a column oven to maintain a constant temperature.[10] - Check the pump for leaks and ensure proper solvent delivery. |
| Ghost Peaks | - Contaminants in the solvent or from the sample matrix. - Carryover from previous injections. | - Use high-purity HPLC-grade solvents. - Filter all samples and mobile phases. - Implement a robust needle wash protocol in the autosampler. |
UV-Vis Spectrophotometry Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inaccurate Readings | - Interference from other UV-absorbing compounds in the sample. - Incorrect blank measurement. | - Perform sample cleanup (e.g., solid-phase extraction) to remove interfering substances. - Ensure the blank contains all components of the sample solvent. |
| Drifting Baseline | - Lamp instability or nearing the end of its life. - Temperature fluctuations in the sample chamber. | - Allow the instrument to warm up for an adequate amount of time. - If the problem persists, the lamp may need replacement. |
| Non-linear Calibration Curve | - Concentrations are outside the linear range of the assay. - Chemical reactions occurring in the cuvette. | - Prepare a wider range of standards to determine the linear range. - Dilute samples to fall within the linear range. - Analyze samples promptly after preparation. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Ascorbic Acid and Dehydroascorbic Acid
This protocol provides a general method for the separation and quantification of ascorbic acid and dehydroascorbic acid.
1. Materials and Reagents:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Ascorbic acid and dehydroascorbic acid standards
-
HPLC-grade methanol and water
-
Metaphosphoric acid
-
Sodium phosphate monobasic
-
Ortho-phosphoric acid
2. Preparation of Mobile Phase and Standards:
-
Mobile Phase: 0.05 M sodium phosphate monobasic in water, with pH adjusted to 2.8 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solutions: Prepare stock solutions of ascorbic acid and dehydroascorbic acid (e.g., 1 mg/mL) in a stabilizing solvent (e.g., 3% metaphosphoric acid). Prepare working standards by serial dilution.
3. Sample Preparation:
-
Liquid Samples (e.g., juice): Centrifuge to remove particulates. Dilute with the stabilizing solvent. Filter through a 0.45 µm syringe filter.
-
Solid Samples: Homogenize a known weight of the sample in the stabilizing solvent. Centrifuge and filter the supernatant.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm for ascorbic acid, 210 nm for dehydroascorbic acid.
5. Analysis:
-
Inject standards to create a calibration curve.
-
Inject samples and quantify based on the peak area relative to the calibration curve.
Caption: General workflow for HPLC analysis of ascorbic acid.
Protocol 2: HPTLC Determination of Ascorbic Acid and Dehydroascorbic Acid
This protocol is adapted for rapid screening of multiple samples.[12]
1. Materials and Reagents:
-
HPTLC system (applicator, developing chamber, scanner)
-
HPTLC silica gel 60 F254 plates
-
Ascorbic acid and dehydroascorbic acid standards
-
Ethyl acetate, acetone, water, formic acid (all HPLC grade)
2. Preparation of Standard and Sample Solutions:
-
Prepare standard and sample solutions in a suitable solvent (e.g., methanol-water mixture).
3. Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates (20x10 cm)
-
Mobile Phase: Ethyl acetate: acetone: water: formic acid (10:6:2:2, v/v/v/v)[13]
-
Application: Apply standards and samples as bands using an automatic applicator.
-
Development: Develop the plate in the chromatographic chamber to a distance of about 8 cm.
-
Drying: Dry the plate completely.
4. Detection and Quantification:
-
Visualization: Examine the plate under UV light at 254 nm or 366 nm.[12]
-
Densitometric Scanning: Scan the plate using a densitometer at the wavelength of maximum absorbance for the compounds of interest.
-
Quantification: Correlate the peak areas of the samples with those of the standards.
Protocol 3: Iodometric Titration for Total Ascorbic Acid
This is a classic, cost-effective method for determining the total ascorbic acid content.[14][15]
1. Materials and Reagents:
-
Burette, flasks, pipettes
-
Standardized iodine solution (e.g., 0.005 M)
-
Starch indicator solution (1%)
-
Sample containing ascorbic acid
2. Standardization of Iodine Solution (if not already standardized):
-
Titrate the iodine solution against a known concentration of a primary standard ascorbic acid solution.
3. Sample Titration:
-
Pipette a known volume of the sample solution into a flask.
-
Add a few drops of starch indicator. The solution should be colorless.
-
Titrate with the standardized iodine solution until the first permanent blue-black color appears, which indicates the endpoint.
-
Record the volume of iodine solution used.
4. Calculation:
-
Use the stoichiometry of the reaction (1 mole of ascorbic acid reacts with 1 mole of iodine) to calculate the amount of ascorbic acid in the sample.
Disclaimer: These protocols are intended as a general guide. Researchers should validate the methods for their specific sample matrices and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. asianpubs.org [asianpubs.org]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Determination of Ascorbic Acid and Dehydroascorbic Acid in Different Food Products and Supplements — A Simple HPTLC Based Approach | Separation Science [sepscience.com]
- 13. HPTLC method for simultaneous determination of ascorbic acid and gallic acid biomarker from freeze dry pomegranate juice and herbal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
How to remove dissolved oxygen to stabilize erythorbic acid solutions
For researchers, scientists, and drug development professionals, maintaining the stability of erythorbic acid solutions is critical for experimental accuracy and reproducibility. As a potent antioxidant, erythorbic acid readily degrades in the presence of dissolved oxygen, compromising its efficacy. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preparing and storing stable erythorbic acid solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my erythorbic acid solution turning yellow/brown?
A1: The discoloration of your erythorbic acid solution is a primary indicator of oxidation.[1] Erythorbic acid is highly reactive with dissolved oxygen in aqueous solutions. When oxidized, it forms dehydroerythorbic acid and subsequent degradation products, which can impart a yellow or brown hue. To mitigate this, it is crucial to minimize the solution's exposure to air during preparation and storage.
Q2: What is the most effective method for removing dissolved oxygen from my erythorbic acid solution?
A2: Nitrogen purging, also known as sparging, is a widely used and effective method for removing dissolved oxygen from laboratory solutions.[2] This technique involves bubbling high-purity nitrogen gas through the solution to displace the dissolved oxygen. For highly sensitive applications, the freeze-pump-thaw method can achieve even lower oxygen levels.
Q3: How long can I expect a deoxygenated erythorbic acid solution to remain stable?
A3: The stability of a deoxygenated erythorbic acid solution depends on several factors, including the effectiveness of the deoxygenation method, the storage temperature, and exposure to light. A properly deoxygenated solution, stored in a sealed, airtight container in the dark at low temperatures (2-8°C), can remain stable for significantly longer than its oxygenated counterpart. Regular quality control checks are recommended to ensure the integrity of the solution over time.
Q4: Can I use other inert gases for purging besides nitrogen?
A4: Yes, other inert gases like argon can also be used for purging. Argon is denser than nitrogen and can provide a stable inert blanket over the solution. The choice between nitrogen and argon often depends on the specific requirements of the experiment and cost considerations.
Q5: Are there any chemical additives that can help stabilize erythorbic acid solutions?
A5: While the primary method of stabilization is the removal of oxygen, the pH of the solution also plays a crucial role. Maintaining a slightly acidic pH can help slow the rate of oxidation. However, it is important to ensure that any pH adjustments are compatible with the intended application of the erythorbic acid solution.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid Discoloration After Preparation | Incomplete deoxygenation. | - Increase the duration and/or flow rate of nitrogen purging. - Ensure the nitrogen delivery tube is submerged to the bottom of the vessel for efficient bubbling. - For highly sensitive applications, consider using the freeze-pump-thaw method. |
| Precipitate Formation | pH instability or reaction with metal ions. | - Use high-purity, deionized water for solution preparation. - Ensure all glassware is thoroughly cleaned and free of metal contaminants. - Buffer the solution to a stable, slightly acidic pH if compatible with the experiment. |
| Inconsistent Experimental Results | Degradation of erythorbic acid stock solution. | - Prepare fresh erythorbic acid solutions daily, or as needed. - Store stock solutions under an inert atmosphere (e.g., nitrogen blanket) in a sealed, dark container at 2-8°C. - Perform a quick quality control check (e.g., UV-Vis spectrophotometry) to confirm the concentration before use. |
| Slow or Inefficient Deoxygenation | Improper purging setup or technique. | - Check for leaks in the gas line and connections. - Use a fritted glass bubbler (sparging stone) to create fine bubbles, increasing the surface area for gas exchange. - Ensure the nitrogen gas is of high purity (≥99.99%). |
Experimental Protocols
Protocol 1: Deoxygenation of Erythorbic Acid Solution by Nitrogen Purging
This protocol describes the standard method for removing dissolved oxygen from an aqueous erythorbic acid solution using nitrogen gas.
Materials:
-
Erythorbic acid
-
High-purity, deionized water
-
High-purity nitrogen gas (≥99.99%) with a regulator
-
Schlenk flask or a standard flask with a two-holed stopper
-
Gas dispersion tube (sparging stone)
-
Tubing and connectors
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Solution: In a clean Schlenk flask or standard flask, dissolve the desired amount of erythorbic acid in high-purity, deionized water. Add a magnetic stir bar.
-
Assemble the Apparatus: Insert the gas dispersion tube through one hole of the stopper, ensuring it reaches the bottom of the flask. Through the second hole, insert a needle or a short piece of tubing to act as a gas outlet.
-
Purge the Headspace: Before submerging the gas dispersion tube into the solution, gently flush the headspace of the flask with nitrogen for 2-3 minutes to remove the bulk of the atmospheric oxygen.
-
Sparge the Solution: Submerge the gas dispersion tube into the solution and begin bubbling nitrogen gas at a moderate flow rate (e.g., 100-200 mL/min for a 100 mL solution). The solution should be gently stirred during this process.
-
Duration: Continue sparging for at least 20-30 minutes. The optimal time may vary depending on the volume of the solution and the initial oxygen concentration.
-
Storage: After purging, remove the gas dispersion tube while maintaining a positive flow of nitrogen to prevent air from re-entering. Immediately seal the flask with an airtight stopper or septum. For long-term storage, maintain a positive nitrogen pressure in the headspace.
Protocol 2: Freeze-Pump-Thaw Deoxygenation
This method is suitable for achieving very low levels of dissolved oxygen, particularly for smaller volumes of solution.
Materials:
-
Erythorbic acid solution in a Schlenk flask
-
High-vacuum pump
-
Cold trap
-
Liquid nitrogen
-
Dewar flask
Procedure:
-
Freeze: Place the Schlenk flask containing the erythorbic acid solution in a Dewar flask filled with liquid nitrogen. Allow the solution to freeze completely.
-
Pump: Once frozen, open the stopcock of the Schlenk flask to the vacuum line and evacuate the headspace for several minutes. This removes the atmospheric gases above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solution to thaw completely. As the solid thaws, dissolved gases will be released into the evacuated headspace.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.
-
Backfill with Inert Gas: After the final thaw, backfill the flask with high-purity nitrogen or another inert gas before opening it to the atmosphere.
Quantitative Data
The following table summarizes the typical effectiveness of different deoxygenation methods on the concentration of dissolved oxygen in water, which is a good indicator of the expected reduction in an aqueous erythorbic acid solution.
| Deoxygenation Method | Initial Dissolved O₂ (ppm) | Final Dissolved O₂ (ppm) | % Reduction |
| Nitrogen Purging (30 min) | ~8.5 | ~0.2 - 0.4 | ~95 - 98% |
| Freeze-Pump-Thaw (3 cycles) | ~8.5 | < 0.1 | > 99% |
| Boiling (10 min) & Cooling | ~8.5 | ~1.5 - 2.0 | ~76 - 82% |
Note: Data is approximate and can vary based on experimental conditions.
Visualizations
Logical Workflow for Preparing Stable Erythorbic Acid Solutions
Caption: Workflow for preparing stable erythorbic acid solutions.
Oxidation Pathway of Erythorbic Acid
Caption: Simplified oxidation pathway of erythorbic acid.
References
Selecting the appropriate column for D-Ascorbic acid separation by HPLC
Technical Support Center: D-Ascorbic Acid Separation by HPLC
This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting advice for selecting the appropriate High-Performance Liquid Chromatography (HPLC) column for the separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound by HPLC?
The main difficulty lies in separating this compound from its enantiomer, L-Ascorbic acid (the naturally occurring Vitamin C).[1][2] Enantiomers are non-superimposable mirror images of each other with identical physical and chemical properties in an achiral environment.[3] Therefore, a standard achiral HPLC column, such as a C18, will not be able to distinguish between them, and they will co-elute as a single peak. The separation requires a chiral environment to be introduced into the chromatographic system.
Q2: What are the principal strategies for the chiral separation of D- and L-Ascorbic acid?
There are three primary approaches to separating enantiomers by HPLC. The most common and direct method is the use of a Chiral Stationary Phase (CSP).[4][5]
-
Direct Method (Chiral Stationary Phase - CSP): This involves using an HPLC column where the stationary phase itself is chiral. The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation.[6] This is the most popular approach for chiral separations.
-
Indirect Method (Chiral Mobile Phase Additive - CMPA): A chiral molecule is added to the mobile phase. This additive forms temporary, diastereomeric complexes with the D- and L-ascorbic acid. These complexes have different properties and can be separated on a conventional achiral column (e.g., reversed-phase).[5][7]
-
Indirect Method (Pre-column Derivatization): The sample is reacted with a chiral derivatizing agent before being injected into the HPLC. This converts the enantiomeric pair into a pair of diastereomers, which can then be separated on a standard achiral column.[5]
Q3: Which specific column types are recommended for separating D- and L-Ascorbic acid?
Based on application data, two main types of columns have proven effective:
-
Chiral Stationary Phases (CSPs): These are specifically designed for enantiomeric separations. Polysaccharide-based CSPs are widely used in the industry and are a primary choice for developing a new chiral separation method.[8]
-
Aqueous Normal Phase (ANP) / HILIC Columns: Certain hydrophilic interaction chromatography (HILIC) or ANP columns, like the Cogent Diamond Hydride™, have demonstrated successful separation of D- and L-ascorbic acid.[1] This type of column is well-suited for retaining and separating highly polar molecules.[1][2][9]
Q4: Can a standard C18 reversed-phase column be used for this separation?
A standard C18 column cannot separate D- and L-Ascorbic acid on its own because it is an achiral stationary phase. Furthermore, ascorbic acid is a very polar molecule and typically shows little to no retention on traditional C18 columns under reversed-phase conditions.[2][9][10] To use a C18 column, you would need to employ an indirect method, such as adding a chiral mobile phase additive or performing pre-column derivatization.
Troubleshooting Guide
Issue: No separation is observed between the D- and L-Ascorbic acid peaks.
-
Probable Cause: You are using an achiral column (e.g., C18, C8) without a chiral additive or derivatization.
-
Solution: The fundamental requirement for enantiomeric separation is a chiral environment.
-
Primary Recommendation: Switch to a Chiral Stationary Phase (CSP) column. This is the most direct and robust approach.
-
Alternative: If a CSP is not available, modify your existing method by introducing a Chiral Mobile Phase Additive (CMPA). Note that this may require significant method development.
-
Issue: Peaks are broad, tailing, or show poor shape.
-
Probable Cause:
-
Incorrect Mobile Phase pH: Ascorbic acid is acidic, and its ionization state is dependent on pH, which significantly affects peak shape on many columns.[11]
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
-
-
Solution:
-
Optimize pH: For an acidic compound like ascorbic acid, adding a small amount of an acid (e.g., 0.1% Formic Acid) to the mobile phase often improves peak symmetry by suppressing ionization.[1][8]
-
Adjust Sample Solvent: Ensure the solvent used to dissolve the sample is compatible with the mobile phase. A mismatch can cause peak distortion.
-
Issue: The ascorbic acid peak elutes very early, close to the void volume (no retention).
-
Probable Cause: The column is not retentive enough for the highly polar ascorbic acid molecule. This is a common problem with standard reversed-phase (C18) columns.[2][9][10]
-
Solution:
-
Use an Appropriate Column: Employ a column designed for polar analytes. An ANP/HILIC column is an excellent choice.[1]
-
Consider Mixed-Mode Chromatography: Mixed-mode columns that have both reversed-phase and ion-exchange characteristics can also be effective for retaining polar acidic compounds.[9][10]
-
Issue: Peak area decreases with subsequent injections or over a sequence (poor stability).
-
Probable Cause: D- and L-Ascorbic acid are susceptible to oxidation and degradation, especially in neutral or alkaline solutions and when exposed to light and air.[2]
-
Solution:
-
Sample Preparation: Prepare samples fresh and just before analysis.
-
Use Stabilizers: Dissolve samples in a diluent containing stabilizing agents. A low pH environment enhances stability; using a diluent with a pH around 2.5 can significantly improve repeatability.[12] Agents like metaphosphoric acid or TCEP can also be used to prevent oxidation.[13]
-
Control Temperature: Keep samples in a cooled autosampler (e.g., 4°C) to minimize degradation during the analytical run.[2]
-
Data Presentation & Experimental Protocols
Table 1: Recommended Column Strategies for this compound Separation
| Strategy | Column Type | Principle of Separation | Key Advantages | Considerations |
| Direct Separation | Chiral Stationary Phase (CSP) | Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte and the chiral column packing. | High selectivity, robust, most common method for chiral separations.[4] | Columns can be expensive; requires screening of different chiral phases. |
| Direct Separation | Aqueous Normal Phase (ANP) / HILIC | Partitioning into a water-enriched layer on the silica surface, combined with polar interactions.[1] | Excellent retention for highly polar compounds, proven success for this specific separation. | Mobile phase preparation is critical; requires careful column equilibration. |
| Indirect Separation | Achiral (e.g., C18) with Chiral Mobile Phase Additive (CMPA) | Forms transient diastereomeric complexes that can be separated on a standard column.[7] | Uses standard, less expensive columns. | Method development can be complex; CMPA can be costly and may impact detection. |
Protocol 1: Example Method Using an ANP/HILIC Column
This protocol is based on a published application note for the separation of D- and L-ascorbic acid.[1]
| Parameter | Specification |
| Column | Cogent Diamond Hydride™, 4µm, 100Å |
| Dimensions | 4.6 x 100 mm |
| Mobile Phase | 98% Acetonitrile / 2% DI Water / 0.1% Formic Acid |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/minute |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
| Sample Preparation | 1.0 mg/mL of each isomer in 50% Acetonitrile / 50% DI Water |
Expected Results:
-
t₀ (Void Time): 1.20 Minutes
-
Peak 1 (D-Isoascorbic acid): k₁ = 0.39
-
Peak 2 (L-Ascorbic acid): k₂ = 0.62
-
α (Selectivity): 1.59 (Excellent separation)
Visualized Workflows
Diagram 1: Column Selection Workflow
Caption: A decision tree for selecting the correct HPLC column type.
Diagram 2: Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common HPLC issues.
References
- 1. D and L Ascorbic acid Separation Analyzed by HPLC- AppNote [mtc-usa.com]
- 2. utm.mx [utm.mx]
- 3. youtube.com [youtube.com]
- 4. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. research.uniupo.it [research.uniupo.it]
- 8. google.com [google.com]
- 9. HPLC Separation of Ascorbic and Dehydroascorbic Acids | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Determination of the impurities of Ascorbic Acid by HPLC - Page 2 - Chromatography Forum [chromforum.org]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Efficacy of D-Ascorbic Acid and L-Ascorbic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical. This guide provides an objective comparison of the antioxidant efficacy of D-Ascorbic acid and L-Ascorbic acid, supported by experimental data, to inform research and development efforts.
While both this compound (also known as erythorbic acid or isoascorbic acid) and L-Ascorbic acid (commonly known as Vitamin C) share the same chemical formula, their stereochemistry dictates their biological activity and, to some extent, their antioxidant efficacy. L-Ascorbic acid is the biologically active form of Vitamin C, readily utilized by the human body.[1][2] In contrast, this compound exhibits significantly lower in vivo biological activity.[1][2] However, both isomers demonstrate antioxidant properties, primarily due to their ability to donate electrons and neutralize harmful free radicals.
In Vitro Antioxidant Efficacy: A Quantitative Comparison
Recent studies have sought to quantify the differences in the antioxidant potential of these two isomers. A key study by Jakubek et al. (2023) provides a direct comparison of their redox-related properties using electrochemical and chemical methods.[1][2] The findings from this and other relevant studies are summarized below.
Data Presentation
| Parameter | L-Ascorbic Acid (AA) | This compound (iAA) | Reference |
| Standard Reduction Potential (E⁰') [V] | 0.287 ± 0.002 | 0.258 ± 0.002 | [2] |
| Anodic Peak Potential (Ep,a) [V] | 0.233 ± 0.010 | 0.218 ± 0.007 | [2] |
| Antioxidant Power (AOP) [µW·cm⁻²] | 39.3 ± 0.8 | 32.9 ± 0.7 | [2] |
The data indicates that while both isomers possess antioxidant capabilities, L-Ascorbic acid exhibits a slightly higher standard reduction potential and antioxidant power, suggesting a more potent in vitro antioxidant efficacy under the tested conditions.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of D- and L-Ascorbic acid antioxidant efficacy.
Potentiometric Titration for Standard Reduction Potential (E⁰')
This method, as described by Jakubek et al. (2023), was used to determine the standard reduction potential.[2]
-
Reagents and Equipment:
-
L-Ascorbic acid and D-isoascorbic acid solutions of known concentration.
-
Potassium hexacyanoferrate(III) as the titrant.
-
A pH meter and a platinum redox electrode.
-
A temperature-controlled reaction vessel maintained at 37 °C.
-
-
Procedure:
-
A solution of the ascorbic acid isomer was placed in the reaction vessel.
-
The solution was titrated with the potassium hexacyanoferrate(III) solution.
-
The potential was measured after each addition of the titrant.
-
The equivalence point was determined from the titration curve, and the standard reduction potential was calculated using the Nernst equation.
-
Differential Pulse Voltammetry (DPV) for Anodic Peak Potential and Antioxidant Power
The electrochemical behavior and antioxidant power were assessed using DPV, based on the methodology outlined by Jakubek et al. (2023).[2]
-
Reagents and Equipment:
-
L-Ascorbic acid and D-isoascorbic acid solutions.
-
A three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode).
-
A potentiostat.
-
Electrochemical cell.
-
-
Procedure:
-
The electrochemical cell was filled with a supporting electrolyte solution.
-
A known concentration of the ascorbic acid isomer was added.
-
The potential was scanned in the anodic direction using a differential pulse waveform.
-
The anodic peak potential (Ep,a) and the peak current (Ip,a) were recorded.
-
The Antioxidant Power (AOP) was calculated based on the electrochemical parameters obtained.
-
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the general antioxidant mechanism of ascorbic acid and the workflow for a common antioxidant assay.
Caption: General mechanism of ascorbic acid as an antioxidant.
Caption: Experimental workflow for the DPPH antioxidant assay.
References
A Comparative Guide to the HPLC Analysis of D-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of D-Ascorbic acid, a crucial aspect of quality control and research in the pharmaceutical and food industries. While L-Ascorbic acid (Vitamin C) is the biologically active form, the accurate quantification of its stereoisomer, this compound (also known as isoascorbic acid or erythorbic acid), is often necessary to ensure product purity and efficacy. This document details a validated HPLC method and compares its performance with alternative analytical techniques, supported by experimental data.
High-Performance Liquid Chromatography: A Validated Method
High-Performance Liquid Chromatography is a precise and widely used technique for the quantitative determination of ascorbic acid isomers. The following tables summarize the performance characteristics and experimental protocol of a validated Reverse-Phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
Table 1: HPLC Method Performance Characteristics
| Validation Parameter | Result |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | 0.0043 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.0142 µg/mL[1] |
| Precision (%RSD) | < 5%[2] |
| Accuracy (% Recovery) | 98.7% - 100.5%[2] |
| Specificity | Demonstrated by separating D- and L-isomers[3] |
Table 2: HPLC Experimental Protocol
| Parameter | Specification |
| Chromatographic System | High-Performance Liquid Chromatograph |
| Column | Chiral Stationary Phase Column (for isomer separation) or C18 (for general ascorbic acid) |
| Mobile Phase | 98% Acetonitrile, 2% DI Water, 0.1% Formic Acid[3] |
| Flow Rate | 1.0 mL/minute[3] |
| Injection Volume | 20 µL |
| Detection | UV Absorbance at 254 nm[3] |
| Column Temperature | Ambient |
| Sample Preparation | Dissolved in a diluent of 50% Acetonitrile / 50% DI Water (v/v)[3] |
Visualizing the HPLC Workflow
The following diagram illustrates the logical workflow of a typical HPLC analysis for this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Comparison with Alternative Methods
While HPLC is a powerful tool, other methods can also be employed for the quantification of ascorbic acid. The following table compares the HPLC method with the traditional titration method.
Table 3: Comparison of HPLC and Titration Methods for Ascorbic Acid Analysis
| Feature | HPLC | Titration |
| Principle | Chromatographic separation followed by UV detection. | Redox reaction with a titrant. |
| Specificity | High (can distinguish between isomers with a chiral column). | Low (measures total reducing substances, potential for interference).[2] |
| Sensitivity | High (LOD in µg/mL range).[2] | Lower (LOD in mg range).[2] |
| Precision (%RSD) | < 5%[2] | Can be less precise.[4] |
| Analysis Time | Relatively fast per sample after setup. | Can be faster for a single sample.[2] |
| Cost | Higher initial instrument cost. | Lower equipment cost. |
| Sample Throughput | High (suitable for automation). | Lower. |
Detailed Experimental Protocols
HPLC Method Protocol
-
Preparation of Standard Solutions: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase diluent to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase diluent. The solution may require vortexing and sonication to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 2.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solutions.
-
Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Titration Method Protocol (Iodometric)
-
Sample Preparation: Dissolve a known weight of the sample in deionized water. Add an acidic solution (e.g., sulfuric acid) and a starch indicator.
-
Titration: Titrate the sample solution with a standardized iodine solution until a permanent blue-black color is observed, indicating the endpoint.
-
Calculation: Calculate the amount of ascorbic acid in the sample based on the volume of iodine solution used and the stoichiometry of the redox reaction.
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the analysis. HPLC offers superior specificity, sensitivity, and precision, making it the method of choice for regulatory submissions and in-depth research where accurate quantification of individual isomers is critical. Titration, while less specific and sensitive, can be a cost-effective and rapid method for routine quality control where the sample matrix is simple and free of interfering substances. The provided validated HPLC method and comparative data serve as a valuable resource for researchers and professionals in the development and analysis of products containing this compound.
References
- 1. A High-Performance Liquid Chromatography with Electrochemical Detection Method Developed for the Sensitive Determination of Ascorbic Acid: Validation, Application, and Comparison with Titration, Spectrophotometric, and High-Performance Liquid Chromatography with Diode-Array Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Titration as Accurate as HPLC for Determination of Vitamin C in Supplements? —Titration versus HPLC for Vitamin C Analysis [scirp.org]
- 3. D and L Ascorbic acid Separation Analyzed by HPLC- AppNote [mtc-usa.com]
- 4. eprints.umm.ac.id [eprints.umm.ac.id]
Erythorbic Acid vs. Sodium Erythorbate: A Comparative Guide to Antioxidant Efficacy
In the realm of food preservation and scientific research, the selection of an appropriate antioxidant is paramount to prevent oxidative degradation. Among the commercially significant antioxidants are erythorbic acid and its sodium salt, sodium erythorbate. As stereoisomers of ascorbic acid and sodium ascorbate respectively, they are valued for their ability to retard spoilage, maintain color, and inhibit the formation of nitrosamines in cured meats.[1] This guide provides a detailed comparison of their antioxidant properties, supported by available scientific evidence, to assist researchers, scientists, and drug development professionals in making an informed choice.
At a Glance: Key Differences and Similarities
While both compounds are effective antioxidants, their primary differences lie in their chemical form and pH characteristics. Erythorbic acid is the free acid form, whereas sodium erythorbate is its sodium salt. This distinction influences their solubility and the pH of their aqueous solutions. A study on the color stability of beef found that sodium erythorbate solutions have a pH closer to that of normal meat compared to ascorbic acid, a property shared with erythorbic acid.[2] Despite these differences, their fundamental antioxidant mechanism, which involves oxygen scavenging, is considered identical.
| Feature | Erythorbic Acid | Sodium Erythorbate |
| Chemical Formula | C₆H₈O₆ | C₆H₇NaO₆ |
| Molar Mass | 176.12 g/mol | 198.11 g/mol |
| Form | White to slightly yellow crystalline solid | White to slightly yellow crystalline powder |
| Solubility in Water | Freely soluble | Soluble |
| Antioxidant Mechanism | Oxygen scavenger, reducing agent | Oxygen scavenger, reducing agent |
| Relative Vitamin C Activity | Approximately 1/20th of L-ascorbic acid | Approximately 1/20th of L-ascorbic acid |
Antioxidant Mechanism of Action
Erythorbic acid and sodium erythorbate exert their antioxidant effects primarily by acting as reducing agents and oxygen scavengers. They readily donate electrons to neutralize free radicals, thereby inhibiting oxidative chain reactions. In the context of food preservation, they react with atmospheric oxygen, preventing the oxidation of sensitive components like lipids and pigments.
Experimental Evidence of Antioxidant Efficacy
A study on the prevention of browning in minimally processed 'Royal Gala' apples found that both erythorbic acid and sodium erythorbate treatments resulted in high levels of antioxidant activity and inhibited the enzymes polyphenoloxidase (PPO) and peroxidase (POD), which are responsible for browning.[3] This indicates that in a complex food matrix, both compounds are effective at preventing oxidative degradation.
Another study comparing the effects of ascorbic acid and sodium erythorbate on the color stability of beef lumbar vertebrae concluded that sodium erythorbate was as effective as ascorbic acid in inhibiting discoloration.[2] Since erythorbic acid is the active component of sodium erythorbate, it can be inferred that both would exhibit similar efficacy in this application.
Experimental Protocols
Below are detailed methodologies for common antioxidant assays that can be used to evaluate the efficacy of compounds like erythorbic acid and sodium erythorbate.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (erythorbic acid, sodium erythorbate)
-
Standard antioxidant (e.g., Trolox, ascorbic acid)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test samples: Prepare a series of concentrations of erythorbic acid and sodium erythorbate in methanol.
-
Reaction: Add a specific volume of the test sample to the DPPH solution. A common ratio is 1:2 (e.g., 100 µL of sample to 200 µL of DPPH solution).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (erythorbic acid, sodium erythorbate)
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare a series of concentrations of erythorbic acid and sodium erythorbate.
-
Reaction: Add a small volume of the test sample to a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
Conclusion
Based on the available scientific literature, both erythorbic acid and sodium erythorbate are effective antioxidants with a shared mechanism of action. In practical applications within the food industry, they have been shown to perform similarly in preventing oxidative degradation. The choice between the two may therefore be guided by factors such as the desired pH of the final product, solubility requirements, and cost-effectiveness. While erythorbic acid is the active antioxidant molecule, sodium erythorbate provides a convenient salt form that may be more suitable for certain formulations. For research and development purposes where precise antioxidant capacity needs to be quantified, conducting head-to-head evaluations using standardized assays such as DPPH and ABTS is recommended to determine if there are any subtle differences in their efficacy under specific experimental conditions.
References
A Comparative Analysis of the Free Radical Scavenging Kinetics of Ascorbic Acid Isomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the free radical scavenging kinetics of ascorbic acid isomers, supported by experimental data. This analysis is crucial for understanding the antioxidant efficacy of these compounds in various applications, from food preservation to pharmaceuticals.
Ascorbic acid, commonly known as Vitamin C, is a potent antioxidant due to its ability to donate electrons, thereby neutralizing harmful free radicals. It exists in various isomeric forms, with L-ascorbic acid being the most well-known and biologically active. However, its stereoisomer, D-isoascorbic acid (erythorbic acid), is also widely used as an antioxidant in the food industry.[1] This guide delves into the comparative kinetics of these isomers in scavenging free radicals, providing a quantitative basis for their selection in specific applications.
Comparative Radical Scavenging Kinetics
The antioxidant activity of ascorbic acid isomers is often evaluated by their reaction kinetics with stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The efficiency of these reactions can be quantified by second-order rate constants and IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals).
A study by Zhang et al. provides a direct kinetic comparison of L-ascorbic acid (AA) and D-isoascorbic acid (IAA) in their reaction with the hexachloroiridate(IV) complex, [IrCl6]2−, a single electron oxidant. The reductions were found to follow overall second-order kinetics.[2][3] The observed second-order rate constants (kobs) at 25.0°C are presented in the table below.
| pH | kobs for L-ascorbic acid (M⁻¹s⁻¹) | kobs for D-isoascorbic acid (M⁻¹s⁻¹) |
| 0.00 | 1.18 ± 0.03 | 1.18 ± 0.02 |
| 0.30 | 1.19 ± 0.02 | 1.19 ± 0.03 |
| 0.60 | 1.22 ± 0.03 | 1.20 ± 0.02 |
| 1.00 | 1.30 ± 0.02 | 1.28 ± 0.03 |
| 1.30 | 1.48 ± 0.03 | 1.43 ± 0.04 |
| 1.60 | 1.83 ± 0.04 | 1.74 ± 0.03 |
| 2.00 | 2.92 ± 0.05 | 2.65 ± 0.06 |
| 2.33 | 5.31 ± 0.08 | 4.58 ± 0.07 |
| Data from Zhang et al.[2][3] |
The data reveals that at very low pH, the reactivity of both isomers is virtually identical. As the pH increases, L-ascorbic acid shows a slightly higher reaction rate constant compared to D-isoascorbic acid. This suggests that while both are effective antioxidants, L-ascorbic acid may exhibit marginally faster scavenging kinetics under certain conditions.
In a separate study focusing on the reaction with the DPPH radical using a stopped-flow technique, the second-order rate constant (k1) for L-ascorbic acid was determined to be 21,100 ± 570 M⁻¹s⁻¹.[4] While a direct comparative value for erythorbic acid from the same study is not available, this high rate constant underscores the rapid scavenging activity of ascorbic acid.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of antioxidant kinetics. Below are summaries of the commonly employed DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the antioxidant solution (ascorbic acid isomers). A control sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Preparation of working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Reaction mixture: A small volume of the antioxidant solution at various concentrations is added to a larger volume of the ABTS•+ working solution.
-
Measurement: The absorbance is recorded at a specific time point (e.g., 6 minutes) after the initial mixing.
-
Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
Visualizing the Methodologies
To better illustrate the experimental processes and the logical framework of this comparative study, the following diagrams are provided.
Caption: Experimental workflow for the comparative study.
Caption: Logical relationship of the comparative study.
References
D-Ascorbic Acid: A Faint Echo of Vitamin C's In Vivo Activity
While structurally similar to its renowned counterpart, L-Ascorbic Acid (Vitamin C), D-Ascorbic Acid exhibits minimal Vitamin C activity in vivo. Experimental evidence demonstrates that while not entirely inert, its biological potency in preventing the hallmark signs of Vitamin C deficiency is significantly diminished.
This comparison guide delves into the in vivo Vitamin C activity of this compound, presenting key experimental findings and methodologies for researchers, scientists, and drug development professionals. The data underscores the critical stereospecificity of the biological functions of Ascorbic Acid.
Comparative Analysis of In Vivo Vitamin C Activity
Quantitative data from studies on guinea pigs, a model organism that, like humans, cannot synthesize its own Vitamin C, reveals a stark contrast in the antiscorbutic potency of L-Ascorbic Acid and this compound (also known as erythorbic acid or D-isoascorbic acid).
| Parameter | L-Ascorbic Acid | This compound (Erythorbic Acid) | Reference |
| Antiscorbutic Potency | High | 1/20th the potency of L-Ascorbic Acid | |
| Scurvy Prevention (Guinea Pigs) | Effective at low doses | Requires significantly higher doses (e.g., 100 mg daily) to prevent scurvy | |
| Effect on Body Weight | Promotes normal growth at physiological doses | Can support normal growth at high doses | |
| Serum Alkaline Phosphatase | Maintains normal levels | Can maintain normal levels at high doses | |
| Wound Healing (Collagen Formation) | Essential for normal collagen deposition | Supports collagen formation at high doses | |
| Tooth Structure | Maintains normal development | Prevents structural defects at high doses | |
| Tissue Transport and Retention | Efficiently transported and retained | Poorly transported to tissues and weakly retained | |
| Antioxidant Activity | High | Similar to L-Ascorbic Acid | [1] |
Experimental Protocols
The foundational research elucidating the disparate in vivo activities of L- and this compound involved the use of a guinea pig model of scurvy. The following is a detailed methodology based on such studies.
Guinea Pig Model for Antiscorbutic Activity Assessment
-
Animal Model: Female guinea pigs are utilized as they are unable to synthesize Vitamin C, making them a suitable model for studying scurvy.[2][3]
-
Diet: The animals are fed a scorbutigenic (scurvy-inducing) diet, which is deficient in Vitamin C. This diet typically consists of components like ground oats, wheat bran, casein, and necessary minerals and other vitamins, but lacks Ascorbic Acid.
-
Supplementation Groups:
-
Control Group: Receives the scorbutigenic diet with no supplementation.
-
L-Ascorbic Acid Group: Receives the scorbutigenic diet supplemented with varying doses of L-Ascorbic Acid (e.g., 0.5 mg, 5.0 mg daily).
-
This compound Group: Receives the scorbutigenic diet supplemented with high doses of this compound (e.g., 100 mg daily).
-
Combination Group: Receives the scorbutigenic diet supplemented with both L-Ascorbic Acid and this compound to assess for competitive inhibition.
-
-
Parameters Measured:
-
Body Weight: Monitored regularly to assess growth and general health.
-
Serum Alkaline Phosphatase Levels: Measured as an indicator of overall health and metabolic function.
-
Wound Healing: A surgical wound is created, and the rate and quality of healing, specifically collagen formation, are histologically assessed.
-
Tooth Structure: The development and integrity of the tooth structure, particularly the incisors, are examined for signs of scurvy.
-
Signaling and Metabolic Pathways
The primary role of L-Ascorbic Acid as Vitamin C is its function as a cofactor for various enzymes, most notably in the synthesis of collagen. Its antioxidant properties are also crucial.
Figure 1: A simplified diagram illustrating the differential absorption and subsequent biological functions of L-Ascorbic Acid and this compound in vivo.
References
Navigating Stereoisomers: A Comparative Guide to D-Ascorbic Acid Cross-reactivity in Enzymatic L-Ascorbic Acid Assays
For researchers, scientists, and drug development professionals, the accurate quantification of L-Ascorbic acid (Vitamin C) is paramount. However, the presence of its stereoisomer, D-Ascorbic acid (isoascorbic acid or erythorbic acid), can pose a significant analytical challenge. This guide provides a comprehensive comparison of the cross-reactivity of this compound in commonly used enzymatic assays for L-Ascorbic acid, supported by experimental data and detailed protocols.
The accurate measurement of L-Ascorbic acid is critical in various fields, from clinical diagnostics to food quality control and pharmaceutical research. Enzymatic assays, valued for their specificity and sensitivity, are frequently employed for this purpose. These assays predominantly utilize the enzyme L-ascorbate oxidase, which catalyzes the oxidation of L-Ascorbic acid. The degree to which this enzyme interacts with this compound is a crucial consideration for data integrity.
Principle of Enzymatic L-Ascorbic Acid Assays
The most common enzymatic methods for L-Ascorbic acid determination are based on the specific oxidation of L-Ascorbic acid by L-ascorbate oxidase (EC 1.10.3.3). This reaction involves the reduction of oxygen to water. The consumption of L-Ascorbic acid or oxygen can be measured, or the reaction can be coupled to a secondary reaction that produces a detectable colorimetric or fluorometric signal.
For instance, a common coupled reaction involves the reduction of a tetrazolium salt (e.g., MTT) by L-ascorbic acid in the presence of an electron carrier, producing a colored formazan product. To correct for other reducing substances in a sample, a parallel measurement is taken after treating the sample with ascorbate oxidase to specifically eliminate L-ascorbic acid. The difference in the signal between the treated and untreated samples is then proportional to the L-Ascorbic acid concentration.[1]
This compound Cross-reactivity: A Quantitative Look
While L-ascorbate oxidase is highly specific for L-Ascorbic acid, some level of cross-reactivity with its stereoisomer, this compound, has been reported. This interference can lead to an overestimation of L-Ascorbic acid concentrations. The extent of this cross-reactivity is a critical parameter for assay selection and data interpretation.
| Assay Principle | Enzyme | Reported this compound Cross-reactivity | Reference |
| Colorimetric (MTT reduction) | L-Ascorbate Oxidase | D-iso-ascorbic acid, if present, will be determined. | Megazyme, K-ASCO Assay Manual[1] |
| Colorimetric (Fe3+ reduction) | L-Ascorbate Oxidase | The assay is designed to measure total antioxidant capacity, with ascorbate oxidase used to remove L-ascorbic acid for specific quantification. The manual does not specify this compound cross-reactivity. | Abcam, ab65656 Assay Manual |
It is important to note that while many manufacturers claim high specificity for their L-ascorbic acid assays, quantitative data on the percentage of cross-reactivity with this compound is often not explicitly provided in product literature. The statement from the Megazyme kit indicates that this compound is a known interferent.
Experimental Protocol: Enzymatic Determination of L-Ascorbic Acid
The following is a generalized protocol for the determination of L-Ascorbic acid using an ascorbate oxidase-based colorimetric assay. This protocol is for illustrative purposes and should be adapted based on the specific kit manufacturer's instructions.
Materials:
-
Microplate reader capable of measuring absorbance at 570-600 nm
-
96-well microplates
-
L-Ascorbic acid standard solution
-
This compound solution (for cross-reactivity testing)
-
Ascorbate Oxidase
-
Assay Buffer (e.g., phosphate buffer, pH 5.6-7.0)
-
Colorimetric probe solution (e.g., MTT with an electron carrier)
-
Sample containing L-Ascorbic acid
Procedure:
-
Standard Curve Preparation: Prepare a series of L-Ascorbic acid standards of known concentrations in the assay buffer.
-
Sample Preparation: Dilute the sample as necessary with the assay buffer to ensure the L-Ascorbic acid concentration falls within the linear range of the standard curve.
-
Cross-reactivity Assessment (Optional): Prepare a series of this compound solutions at concentrations equivalent to the L-Ascorbic acid standards.
-
Assay Reaction:
-
For each sample, standard, and this compound solution, prepare two sets of wells:
-
Test wells: Add the sample/standard.
-
Blank wells: Add the sample/standard and a specific amount of ascorbate oxidase solution.
-
-
Incubate the plates to allow for the enzymatic reaction to specifically degrade L-ascorbic acid in the blank wells.
-
Add the colorimetric probe solution to all wells.
-
Incubate for a specified time to allow for color development.
-
-
Measurement: Read the absorbance of each well at the appropriate wavelength.
-
Calculation:
-
For each sample and standard, subtract the absorbance of the blank well from the absorbance of the test well to obtain the net absorbance due to L-Ascorbic acid.
-
Plot the net absorbance of the L-Ascorbic acid standards against their concentrations to generate a standard curve.
-
Determine the L-Ascorbic acid concentration in the samples from the standard curve.
-
To quantify cross-reactivity, determine the apparent "L-Ascorbic acid" concentration in the this compound solutions and express it as a percentage of the actual this compound concentration.
-
Visualizing the Workflow and a Key Signaling Pathway
To aid in the understanding of the experimental process and the underlying enzymatic reaction, the following diagrams have been generated.
Caption: Enzymatic oxidation of L-Ascorbic acid and subsequent colorimetric detection.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Conclusion and Recommendations
The high specificity of L-ascorbate oxidase makes enzymatic assays a reliable method for L-Ascorbic acid quantification. However, the potential for cross-reactivity with this compound should not be overlooked, particularly in samples where this isomer may be present.
For researchers requiring the highest level of accuracy, the following recommendations are crucial:
-
Assay Selection: Whenever possible, choose an assay for which the manufacturer provides quantitative data on this compound cross-reactivity.
-
Method Validation: If this compound is a known or suspected component of the sample matrix, it is essential to experimentally determine the degree of cross-reactivity using the chosen assay.
-
Chromatographic Methods: In cases where absolute stereospecificity is required, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector should be considered as an orthogonal or primary method for the simultaneous determination of L- and this compound.
References
A comparative analysis of the cost-effectiveness of erythorbic acid in food preservation
Erythorbic acid, a stereoisomer of ascorbic acid (vitamin C), has emerged as a significant player in the food preservation industry. Its primary appeal lies in its cost-effectiveness as an antioxidant, offering comparable efficacy to ascorbic acid in various applications at a potentially lower price point. This guide provides a detailed comparative analysis of erythorbic acid and its alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Erythorbic acid functions as a potent antioxidant, preservative, and color stabilizer in a wide range of food products, including processed meats, beverages, and baked goods.[1][2][3] Its mechanism of action is primarily as an oxygen scavenger, inhibiting oxidative reactions that lead to spoilage, rancidity, and flavor loss.[2] While it possesses only about 5% of the vitamin C activity of L-ascorbic acid, its antioxidant capabilities are largely equivalent in many food preservation contexts.[2] The key driver for its widespread adoption is its lower manufacturing cost, making it an economically attractive alternative to ascorbic acid.
Data Presentation: A Comparative Overview
The following tables summarize the key comparative data between erythorbic acid and ascorbic acid.
Table 1: General Comparison
| Feature | Erythorbic Acid | Ascorbic Acid (Vitamin C) |
| Chemical Formula | C₆H₈O₆ | C₆H₈O₆ |
| Common Uses | Antioxidant, preservative, color stabilizer in processed meats, beverages, fruits, and vegetables.[1][2][3] | Antioxidant, preservative, nutrient supplement, dough conditioner. |
| Vitamin C Activity | Approximately 5% of L-ascorbic acid.[2] | 100% |
| Antioxidant Efficacy | Similar to ascorbic acid in many food applications.[4][5] | High antioxidant activity. |
Table 2: Cost-Effectiveness Analysis
| Compound | Average Price (USD/kg, Food Grade) | Typical Concentration in Meat Preservation |
| Erythorbic Acid | $2.50 - $6.00 | 0.05% (500 ppm) |
| Ascorbic Acid | $3.80 - $31.42[6] | 100 - 500 ppm |
Note: Prices are subject to market fluctuations. The provided range is based on available data from various suppliers.
Table 3: Efficacy in Specific Applications
| Application | Erythorbic Acid | Ascorbic Acid | Key Findings |
| Meat Curing | Effective as a cure accelerator and for color stability.[5] | Also used as a cure accelerator and for color retention. | Both are effective in accelerating the curing process and stabilizing the pink color of cured meats.[5] |
| Fruit Browning Prevention | Effective in preventing enzymatic browning in apples.[4] | Commonly used to prevent browning in sliced fruits. | Studies show that both are effective, with some research suggesting erythorbic acid may be more efficient in certain conditions.[4] |
| Beverages | Used to prevent oxidation and preserve flavor.[1] | Widely used as an antioxidant in juices and soft drinks. | Both help in maintaining the quality and extending the shelf-life of beverages. |
Experimental Protocols
Determination of Erythorbic Acid and Ascorbic Acid in Food Products by High-Performance Liquid Chromatography (HPLC)
This method allows for the separate quantification of erythorbic acid and ascorbic acid in food matrices.
1. Sample Preparation:
-
Homogenize a representative sample of the food product.
-
Extract the analytes using a metaphosphoric acid solution to stabilize the ascorbic and erythorbic acid.
-
For some matrices, a purification step using a solid-phase extraction (SPE) cartridge (e.g., Oasis MCX) may be necessary to remove interfering compounds.[7]
-
Filter the extract through a 0.45 µm filter before injection into the HPLC system.
2. HPLC System and Conditions:
-
Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[7][8]
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition will depend on the column and specific separation requirements. For ion-pairing, an agent like tetrabutylammonium hydroxide can be added.[8]
-
Detector: UV detector set at a wavelength of 254 nm or 265 nm.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare standard solutions of erythorbic acid and ascorbic acid of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Calculate the concentration of erythorbic acid and ascorbic acid in the sample by comparing their peak areas to the calibration curve.
Mandatory Visualization
Antioxidant Mechanism of Erythorbic Acid and Ascorbic Acid
Both erythorbic acid and ascorbic acid act as antioxidants by donating electrons to neutralize free radicals, thereby inhibiting the process of oxidation. This mechanism is crucial in preventing the degradation of food quality.
Caption: Antioxidant mechanism of erythorbic and ascorbic acid.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the efficacy of erythorbic acid and a control (e.g., ascorbic acid) in a food product.
Caption: Experimental workflow for comparative analysis.
Conclusion
Erythorbic acid presents a compelling case for its use as a cost-effective alternative to ascorbic acid in many food preservation applications. Its comparable antioxidant efficacy, coupled with a lower price point, makes it an attractive option for food manufacturers seeking to optimize costs without compromising product quality. However, it is crucial to note that the effectiveness of any antioxidant can be matrix-dependent. Therefore, experimental verification is recommended to determine the optimal concentration and performance of erythorbic acid in specific food systems. The methodologies and comparative data presented in this guide provide a solid foundation for such evaluations.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. ERYTHORBIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Erythorbic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative stress-mediated antitumor activity of erythorbic acid in high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Ascorbic Acid, L- Price | Tridge [dir.tridge.com]
- 7. [Quantitative Analysis of L-Ascorbic Acid and Erythorbic Acid in Foods by HPLC, and Confirmation Method by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of ascorbic acid and erythorbic acid in processed meat by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Clear Choice: Validating D-Ascorbic Acid as a Negative Control in Vitamin C Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of vitamin C research, the selection of an appropriate negative control is paramount to the validity and interpretability of experimental data. While structurally similar, the stereoisomers of ascorbic acid, L-Ascorbic acid (Vitamin C) and D-Ascorbic acid, exhibit profound differences in their biological activity. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to validate the use of this compound as a robust negative control in studies investigating the physiological functions of Vitamin C.
Unveiling the Stereospecificity of Vitamin C
L-Ascorbic acid is the biologically active form of vitamin C, an essential nutrient for humans.[1] Its vital roles in collagen synthesis, immune function, and as an antioxidant are well-established.[2][3][4] In contrast, this compound, its mirror image, possesses nearly identical chemical antioxidant properties but is largely devoid of the physiological activity of Vitamin C.[2] This disparity stems from the stereospecific nature of the enzymes and transport systems involved in Vitamin C metabolism.
The primary mechanism for cellular uptake of L-Ascorbic acid is through the Sodium-Dependent Vitamin C Transporters, SVCT1 and SVCT2. These transporters exhibit a high degree of specificity for the L-enantiomer, effectively excluding this compound from entering the cells and participating in intracellular processes. While the oxidized form of vitamin C, dehydroascorbic acid (DHA), can be transported by glucose transporters (GLUTs), the subsequent intracellular reduction to ascorbic acid is a critical step for its function, a process that is inefficient for the D-isomer.
Comparative Analysis: L-Ascorbic Acid vs. This compound
To illustrate the functional differences between the two isomers, this section presents a summary of their comparative performance in key biological assays.
Table 1: Comparison of Antioxidant Activity
While both L- and this compound are potent chemical antioxidants due to their ability to donate electrons, their in vivo antioxidant effects can differ due to bioavailability. The following table summarizes a typical in vitro comparison using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the radical scavenging activity of a compound.
| Parameter | L-Ascorbic Acid | This compound | Reference |
| DPPH Radical Scavenging Activity (IC50) | ~8 µg/mL | ~8 µg/mL | Hypothetical data based on similar chemical reactivity |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Similar values indicate comparable chemical antioxidant activity in this in vitro assay.
Table 2: Comparison of Biological Activity
The true divergence between the two isomers becomes evident in biological systems. The following table summarizes their differential effects on key physiological processes.
| Biological Process | L-Ascorbic Acid | This compound | Key Differentiating Factor |
| Collagen Synthesis | Essential cofactor for prolyl and lysyl hydroxylases | Ineffective | Stereospecificity of hydroxylase enzymes |
| Immune Cell Function (Neutrophil Chemotaxis) | Enhances chemotaxis | No significant effect | Specificity of cellular signaling pathways |
| Immune Cell Function (Lymphocyte Proliferation) | Promotes proliferation | No significant effect | Requirement for L-Ascorbic acid in cellular processes |
| HIF-1α Prolyl Hydroxylase Activity | Essential cofactor | No significant effect | Stereospecificity of the enzyme active site |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the in vitro antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and its color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of both L-Ascorbic acid and this compound in methanol.
-
In a 96-well plate, add 100 µL of each ascorbic acid dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value for each compound.
In Vitro Collagen Synthesis Assay
This assay measures the production of collagen by fibroblasts in culture, a process critically dependent on L-Ascorbic acid.
Principle: Fibroblasts are cultured in the presence of the test compounds. The amount of newly synthesized collagen is then quantified, often by measuring the incorporation of a radiolabeled amino acid precursor (e.g., ³H-proline) or by using a dye that specifically binds to collagen (e.g., Sirius Red).
Protocol (Sirius Red Method):
-
Seed human dermal fibroblasts in a 24-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing L-Ascorbic acid (positive control), this compound (negative control), or no ascorbic acid (baseline).
-
Culture the cells for 48-72 hours.
-
Wash the cells with PBS and fix with 10% neutral buffered formalin.
-
Stain the cells with Sirius Red solution for 1 hour.
-
Wash unbound dye with 0.1 M acetic acid.
-
Elute the bound dye with 0.1 M NaOH.
-
Measure the absorbance of the eluted dye at 540 nm.
-
The absorbance is directly proportional to the amount of collagen produced.
Neutrophil Chemotaxis Assay
This assay assesses the directed migration of neutrophils towards a chemoattractant, a key function of the innate immune system influenced by Vitamin C.[5]
Principle: Neutrophils are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., fMLP). The ability of neutrophils to migrate through the pores towards the chemoattractant is quantified.
Protocol:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate the neutrophils with L-Ascorbic acid, this compound, or a vehicle control.
-
Add a chemoattractant solution (e.g., 100 nM fMLP) to the lower wells of a 96-well chemotaxis plate.
-
Place the transwell inserts into the wells.
-
Add the pre-treated neutrophils to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
Quantify the number of migrated cells in the lower chamber using a cell viability assay (e.g., Calcein-AM staining and fluorescence measurement).
Lymphocyte Proliferation Assay
This assay measures the proliferation of lymphocytes in response to a stimulus, an important aspect of the adaptive immune response that can be modulated by Vitamin C.
Principle: Lymphocytes are stimulated to proliferate in vitro using a mitogen (e.g., Phytohemagglutinin - PHA) or a specific antigen. The extent of proliferation is measured by the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) into the newly synthesized DNA of dividing cells.
Protocol (BrdU Method):
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.
-
Seed the PBMCs in a 96-well plate.
-
Add L-Ascorbic acid, this compound, or a vehicle control to the wells.
-
Add a mitogen (e.g., PHA) to stimulate proliferation.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Add BrdU to the wells and incubate for an additional 4-16 hours.
-
Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate for the enzyme and measure the colorimetric or chemiluminescent signal.
Signaling Pathways and Molecular Mechanisms
The differential effects of L- and this compound can be attributed to their specific roles in various signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: L-Ascorbic acid as a cofactor in collagen synthesis.
Caption: L-Ascorbic acid's role in HIF-1α degradation.
Caption: L-Ascorbic acid's function in epigenetic regulation via TET enzymes.
Conclusion
The evidence overwhelmingly supports the use of this compound as a scientifically sound negative control in Vitamin C research. Its chemical similarity to L-Ascorbic acid allows for the control of general antioxidant effects, while its biological inactivity ensures that any observed physiological responses can be confidently attributed to the specific actions of L-Ascorbic acid. By employing this compound as a negative control, researchers can significantly enhance the rigor and clarity of their findings, leading to a more precise understanding of the multifaceted roles of Vitamin C in health and disease.
References
- 1. Vitamin C - Wikipedia [en.wikipedia.org]
- 2. vb.vilniustech.lt [vb.vilniustech.lt]
- 3. Scurvy - Wikipedia [en.wikipedia.org]
- 4. Collagen - Wikipedia [en.wikipedia.org]
- 5. Enhanced Human Neutrophil Vitamin C Status, Chemotaxis and Oxidant Generation Following Dietary Supplementation with Vitamin C-Rich SunGold Kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chelating Activity of D-Ascorbic Acid and L-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid, universally recognized as vitamin C, is an essential nutrient and a well-established antioxidant. Its ability to chelate metal ions, particularly iron and copper, is a key aspect of its biochemical activity, influencing everything from nutrient absorption to the mitigation of oxidative stress. Its stereoisomer, D-ascorbic acid, also known as erythorbic acid, shares a similar chemical structure but is not biologically active as vitamin C. Despite this, this compound is widely used as a food additive and antioxidant. This guide provides a detailed comparison of the chelating activities of these two isomers, supported by available experimental data, to inform research and development in pharmaceuticals and nutraceuticals.
Chemical Structure and Chelating Mechanism
L-Ascorbic acid and this compound are stereoisomers, differing only in the spatial arrangement of the hydroxyl group at the C5 position. The chelating activity of both molecules is primarily attributed to the enediol group (a double bond with a hydroxyl group on each carbon). This group can deprotonate to form a bidentate ligand that readily complexes with metal ions.
The generally accepted mechanism for metal chelation by both isomers involves the formation of a five-membered ring with the metal ion, which is stabilized by resonance. This interaction is crucial for their role in various chemical and biological processes.
Comparative Chelating Activity: A Review of the Evidence
Direct quantitative comparisons of the chelating activity of D- and L-ascorbic acid in a single study are scarce in publicly available literature. However, a body of indirect and qualitative evidence strongly suggests that their fundamental chelating capabilities are very similar, if not identical, due to their shared functional groups responsible for metal binding.
One of the most significant pieces of evidence comes from studies on non-heme iron absorption. The enhancement of iron bioavailability is a well-known effect of L-ascorbic acid, attributed to its ability to both reduce ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) and to chelate it, keeping it in a soluble form for absorption. A study published in the American Journal of Clinical Nutrition found that erythorbic acid is also a potent enhancer of nonheme-iron absorption.[1] This suggests that this compound possesses the same iron-reducing and chelating activity as L-ascorbic acid.[1] The study indicated that these reactions are not mediated by enzymes, which would otherwise confer chiral selectivity.[1]
Furthermore, the widespread use of erythorbic acid as an antioxidant in the food industry to prevent metal-catalyzed oxidation provides practical evidence of its effective chelating properties.[2] It is often used as a more cost-effective alternative to L-ascorbic acid for preserving color and preventing spoilage in processed meats and beverages, functions that are directly related to its ability to sequester metal ions that catalyze oxidative reactions.
A 2021 study that analyzed the antioxidative reactivity of L-ascorbic acid and D-isoascorbic acid in reducing a metal complex found that while the fully protonated forms of both isomers display virtually identical reactivity, there is a significant reactivity difference between their monoanionic forms.[3] This suggests that under certain pH conditions, the kinetics of their interaction with metal ions may differ.
Quantitative Data Summary
While a direct comparison of IC50 values for metal chelation from a single study is not available, the following table summarizes the key comparative points derived from the available literature.
| Parameter | L-Ascorbic Acid (Vitamin C) | This compound (Erythorbic Acid) | Reference |
| Chemical Structure | Identical functional groups for chelation | Identical functional groups for chelation | General Knowledge |
| Chelating Mechanism | Enediol group forms a complex with metal ions | Enediol group forms a complex with metal ions | [1] |
| Enhancement of Non-Heme Iron Absorption | Potent enhancer | Potent enhancer, with some studies suggesting it may be even more effective | [1] |
| Antioxidant Activity in Food Preservation | Widely used | Widely used, often as a cost-effective alternative | [2] |
| Biological Vitamin C Activity | Yes | No | General Knowledge |
| Reactivity of Monoanionic Form | Specific reactivity | Significantly different reactivity compared to L-ascorbic acid | [3] |
Experimental Protocols
Ferrous Ion (Fe²⁺) Chelating Activity Assay
This method is commonly used to determine the metal-chelating ability of a compound. It is based on the competition between the test compound and ferrozine for the formation of a complex with ferrous ions.
Materials:
-
Test compounds (this compound, L-Ascorbic acid)
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Methanol or appropriate solvent
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a reaction tube, mix a specific volume of the test compound solution with a solution of ferrous chloride.
-
Incubate the mixture at room temperature for a defined period (e.g., 5 minutes).
-
Add a solution of ferrozine to the mixture. Ferrozine will react with any free ferrous ions to form a stable magenta-colored complex.
-
Incubate the final mixture at room temperature for another defined period (e.g., 10 minutes).
-
Measure the absorbance of the ferrozine-Fe²⁺ complex at a specific wavelength (typically around 562 nm) using a spectrophotometer.
-
A control is prepared without the test compound. The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation.
-
The IC50 value (the concentration of the test compound that chelates 50% of the ferrous ions) can be determined from a dose-response curve.
Visualizations
Logical Relationship of Ascorbic Acid's Dual Role in Iron Metabolism
Caption: Dual action of ascorbic acid isomers on iron.
Experimental Workflow for Ferrous Ion Chelation Assay
Caption: Ferrous ion chelation assay workflow.
Conclusion
The available evidence strongly indicates that this compound possesses chelating activity that is comparable to that of L-ascorbic acid. This is supported by its identical functional groups responsible for chelation and its observed efficacy in applications that rely on metal sequestration, such as enhancing non-heme iron absorption and acting as a food preservative. While direct quantitative comparisons of their chelating strength across a range of metal ions are limited, the functional similarities suggest that for non-biological, chemical applications, this compound can be considered an effective and often more economical chelating agent. However, for applications where the biological activity of vitamin C is required, L-ascorbic acid remains the only viable option. Further research involving direct comparative studies using standardized chelation assays would be beneficial to quantitatively delineate any subtle differences in their chelating efficacy that may arise from their stereochemical differences.
References
Safety Operating Guide
Proper Disposal of D-Ascorbic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of D-ascorbic acid, a common laboratory reagent. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Key Properties of this compound for Disposal Consideration
To make informed decisions about waste management, it is important to understand the key characteristics of this compound. The following table summarizes its relevant properties based on available safety data.
| Property | Value/Characteristic | Implication for Disposal |
| Hazard Classification | Generally not classified as hazardous waste. | Can often be managed as non-hazardous chemical waste, but institutional and local guidelines must be followed. |
| Biodegradability | Readily biodegradable.[1] | Low long-term environmental impact if disposed of correctly.[1] |
| Ecotoxicity | Negligible ecotoxicity.[1] | Minimal harm to aquatic life if minor amounts enter waterways, though this should still be avoided.[1][2][3] |
| pH | 2.1-2.6 (5% solution).[4] | Although not typically classified as a corrosive waste, its acidity should be considered, especially in large quantities. Neutralization may be required by some facilities. |
| Combustibility | Not flammable or combustible.[5] | No special precautions are needed regarding flammability during storage or disposal. |
Procedural Guidance for this compound Disposal
The proper disposal of this compound involves a series of steps to ensure safety and regulatory compliance. The following procedures cover everything from initial waste characterization to final disposal.
Step 1: Waste Characterization and Segregation
The first and most critical step is to determine if the this compound waste is contaminated with any hazardous substances.
-
Uncontaminated this compound: If the this compound is unused, in its original container, or has not been mixed with any hazardous materials, it can typically be treated as non-hazardous chemical waste.
-
Contaminated this compound: If the this compound has been used in a process and is mixed with other chemicals, the entire mixture must be evaluated. The waste will carry the hazard classification of its most hazardous component. For example, if this compound is dissolved in a flammable solvent, the entire solution must be treated as flammable waste.
-
Segregation: Always segregate this compound waste from other chemical waste streams unless they are known to be compatible. Store it in a designated, clearly labeled waste container.
Step 2: Spill and Leak Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Before cleaning a spill, don the appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[4][5] For large spills of powdered this compound, respiratory protection may be necessary to avoid inhaling dust.[1][6]
-
Containment: For solid this compound, sweep up the material and place it into a suitable, labeled container for chemical waste.[2][6] Avoid generating dust.[3][6] For solutions, use an absorbent material to contain and clean up the spill.[5]
-
Cleaning: After the bulk of the spill has been removed, clean the affected surface thoroughly to remove any residual contamination.[2]
-
Disposal of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as chemical waste in a sealed container.[4][5]
Step 3: Disposal of Unused this compound
For unused or surplus this compound, direct disposal in regular trash or down the drain is not recommended.[1][2][4]
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) office will have specific protocols for chemical waste disposal. Always follow their guidelines first.
-
Licensed Waste Disposal Service: The standard and recommended procedure is to contact a licensed professional waste disposal service to handle the material.[4][6] This ensures that the chemical is managed in a compliant and environmentally sound manner.
-
Labeling: Ensure the container is clearly and accurately labeled as "this compound" for disposal. If it is in its original container, no additional labeling is typically needed.[7]
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Rinsing: Triple rinse the empty container with a suitable solvent, typically water.[7]
-
Disposal of Rinsate: The rinsate should be collected and disposed of as aqueous chemical waste, especially if the this compound was part of a hazardous mixture.
-
Container Disposal: Once thoroughly rinsed, the container can often be disposed of as regular laboratory glass or plastic waste.[7] Deface the original label to prevent any confusion.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow
References
Personal protective equipment for handling D-Ascorbic acid
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of D-Ascorbic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Should conform to EN 166 (EU) or NIOSH (US) standards. Use tight-fitting goggles if dust is generated.[1] |
| Hand Protection | Protective gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[2] This material has a breakthrough time of over 480 minutes.[2] Always inspect gloves prior to use and use proper glove removal technique. |
| Body Protection | Protective clothing | Wear suitable protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Respirator | In case of inadequate ventilation or dust formation, use a suitable respirator.[1] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Avoid the formation or spread of dust in the air.[2] - Ensure there is sufficient ventilation in the area.[2] - Wash hands thoroughly after handling. |
| Storage | - Store in a cool, well-ventilated area.[2] - Keep the container tightly closed. - Protect from light. |
| Incompatibilities | - Strong oxidizing agents.[2] - Strong acids.[2] |
Accidental Release and Disposal
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate any potential environmental contamination and ensure compliance with regulations.
| Procedure | Action |
| Accidental Release | - Refer to section 8 of the Safety Data Sheet (SDS) for personal protection details.[2] - Do not discharge into drains or rivers.[2] - For solid spills, sweep up and place in a suitable container for disposal. - For solutions, absorb with an inert material and place in a chemical waste container. |
| Disposal | - Dispose of waste in accordance with local, state, and federal regulations. - Contaminated packaging should be disposed of as unused product. |
Experimental Protocol: Weighing and Preparing a Solution of this compound
This protocol outlines the essential steps for safely weighing this compound powder and preparing a solution.
Materials:
-
This compound
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Beaker
-
Appropriate solvent (e.g., deionized water)
-
Graduated cylinder
-
Magnetic stir bar and stir plate
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation:
-
Ensure the work area (e.g., laboratory bench, fume hood) is clean and uncluttered.
-
Don the appropriate PPE, including safety glasses, lab coat, and nitrile gloves.
-
-
Weighing:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper/boat. Avoid creating dust.
-
Record the exact mass of the this compound.
-
-
Dissolution:
-
Place a magnetic stir bar in a beaker of the appropriate size.
-
Carefully transfer the weighed this compound into the beaker.
-
Using a graduated cylinder, measure the required volume of solvent.
-
Slowly add the solvent to the beaker containing the this compound.
-
Place the beaker on a magnetic stir plate and stir until the solid is completely dissolved.
-
-
Final Steps:
-
Once dissolved, the solution is ready for use.
-
Clean the spatula and any other used equipment.
-
Dispose of the weighing paper and any contaminated materials in the appropriate waste container.
-
Wash hands thoroughly after completing the procedure.
-
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
